Fluocortolone Pivalate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO5/c1-14-9-17-16-11-19(28)18-10-15(29)7-8-26(18,5)23(16)20(30)12-27(17,6)22(14)21(31)13-33-24(32)25(2,3)4/h7-8,10,14,16-17,19-20,22-23,30H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,22-,23-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBJVIQXJHGUBE-HZMVJJPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951798 | |
| Record name | 6-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29205-06-9 | |
| Record name | Fluocortolone pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29205-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocortolone pivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029205069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocortolone pivalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15777 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCORTOLONE PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J8AL6K50Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Fluocortolone Pivalate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Fluocortolone (B1672899) pivalate (B1233124) is a potent synthetic glucocorticoid used topically for its anti-inflammatory, anti-allergic, and immunosuppressive properties.[1][2][3] As a prodrug, it is the pivalate ester of fluocortolone, a modification that enhances its lipophilicity and thereby improves penetration into the skin and other biological membranes.[3][4] Following administration, it is hydrolyzed by ubiquitous esterases to release the pharmacologically active molecule, fluocortolone.[4] Its mechanism of action is centered on its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent downstream effects on inflammatory and immune pathways. This guide provides a detailed examination of its molecular pharmacology, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Molecular Mechanism of Action
The anti-inflammatory effects of fluocortolone are mediated primarily through its binding to and activation of the cytosolic glucocorticoid receptor, a member of the nuclear receptor superfamily.[4][5] This interaction initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.
Glucocorticoid Receptor Binding and Activation
In its inactive state, the GR resides in the cytoplasm, complexed with chaperone proteins such as heat shock proteins (Hsp90, Hsp70) and immunophilins.[5]
-
Ligand Binding : As a lipophilic molecule, fluocortolone diffuses across the cell membrane and binds to the ligand-binding domain of the GR.[4]
-
Conformational Change : This binding induces a conformational change in the receptor, causing the dissociation of the chaperone protein complex.[5]
-
Dimerization and Nuclear Translocation : The activated ligand-receptor complexes then dimerize and translocate into the nucleus, where they act as transcription factors.[6]
Genomic Mechanisms: Transactivation and Transrepression
The primary mechanism of action for glucocorticoids involves the modulation of gene transcription. This occurs through two principal pathways: transactivation and transrepression.[6][7]
-
Transactivation (GRE-Mediated Gene Induction) : The activated GR homodimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[6][8] This interaction upregulates the transcription of anti-inflammatory proteins. A key protein induced via this mechanism is Lipocortin-1 (also known as Annexin A1) .[9][10] Lipocortin-1 is a potent inhibitor of phospholipase A2 (PLA2), an enzyme critical for the inflammatory cascade.[11][12] By inhibiting PLA2, fluocortolone effectively blocks the release of arachidonic acid from membrane phospholipids, thereby preventing the synthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[13][14]
-
Transrepression (Transcription Factor Inhibition) : The anti-inflammatory effects of glucocorticoids are largely mediated by transrepression.[6][8] In this pathway, the activated GR monomer does not bind directly to DNA but instead interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) .[6][15][16] By physically interacting with these factors, the GR prevents them from binding to their respective DNA response elements, thereby repressing the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[17][18][19]
The following diagram illustrates the primary genomic signaling pathways of Fluocortolone.
Caption: Genomic mechanism of Fluocortolone via the Glucocorticoid Receptor (GR).
The induction of Lipocortin-1 and its subsequent inhibition of the arachidonic acid cascade is a critical downstream effect.
Caption: Inhibition of the arachidonic acid cascade by Fluocortolone.
Quantitative Pharmacological Data
Quantitative data on the potency and pharmacokinetics of fluocortolone are essential for understanding its therapeutic profile. The following tables summarize key parameters from published studies.
Table 1: Pharmacokinetic Parameters of Oral Fluocortolone in Healthy Adults (Data pertains to the active moiety, fluocortolone, after oral administration)
| Parameter | Value | Reference |
| Time to Peak Plasma Level (Tmax) | 1.4 - 2.1 hours | [20] |
| Plasma Half-life (t½) | ~1.76 hours | [20] |
| Volume of Distribution (Vd) | 1.03 L/kg | [20] |
| Oral Clearance | 6.9 mL/min/kg | [20] |
| Peak Plasma Level (Cmax) @ 20 mg dose | 199 ng/mL | [20] |
| Peak Plasma Level (Cmax) @ 50 mg dose | 419 ng/mL | [20] |
| Peak Plasma Level (Cmax) @ 100 mg dose | 812 ng/mL | [20] |
| Cortisol Suppression E50 (unbound) | 0.95 ± 0.22 ng/mL | [21] |
Table 2: In Vitro Potency of Fluocortolone in A549 Human Lung Epithelial Cells (EC50 values represent the concentration required for 50% of the maximal effect)
| Mechanism | Reporter Gene | EC50 (nM) | Reference |
| Transactivation | GRE-SEAP | 0.3 ± 0.1 | [8] |
| Transrepression | AP-1-SEAP | 0.3 ± 0.2 | [8] |
| Transrepression | NF-κB-SEAP | 2.5 ± 0.9 | [8] |
Note: For fluocortolone, the potency for transactivation and AP-1-mediated transrepression is significantly higher than for NF-κB-mediated transrepression in this cell system.[8]
Key Experimental Protocols
The characterization of fluocortolone pivalate's mechanism of action relies on a suite of established in vitro and in vivo assays.
Protocol: Competitive Radioligand Binding Assay for Glucocorticoid Receptor Affinity
This assay determines the relative binding affinity (RBA) of a test compound (fluocortolone) for the GR by measuring its ability to compete with a radiolabeled ligand.[5][22]
Objective: To quantify the binding affinity of fluocortolone for the GR.
Materials:
-
GR Source: Cytosol extract from cultured cells expressing GR (e.g., rat hepatoma cells, human A549 cells).[8][22]
-
Radioligand: ³H-dexamethasone (a high-affinity synthetic glucocorticoid).[22]
-
Test Compound: Fluocortolone, dissolved in a suitable solvent (e.g., ethanol, DMSO).
-
Reference Compound: Unlabeled dexamethasone.
-
Assay Buffer: Tris-HCl buffer with additives (e.g., EDTA, molybdate) to stabilize the receptor.
-
Separation Agent: Dextran-coated charcoal to separate bound from free radioligand.[22]
-
Scintillation Cocktail and Counter.
Methodology:
-
Preparation of Cytosol: Culture cells to high density, harvest, and homogenize in a hypotonic buffer. Centrifuge at high speed (e.g., 100,000 x g) to pellet cellular debris and obtain the supernatant (cytosol) containing the GR.
-
Incubation: In microcentrifuge tubes, combine the cytosol, a fixed concentration of ³H-dexamethasone, and varying concentrations of the unlabeled test compound (fluocortolone) or reference compound (dexamethasone). Include a control for total binding (no unlabeled competitor) and non-specific binding (a large excess of unlabeled dexamethasone).
-
Equilibration: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation: Add a cold suspension of dextran-coated charcoal to each tube. The charcoal binds the free ³H-dexamethasone, while the larger receptor-ligand complexes remain in the supernatant.
-
Quantification: Centrifuge the tubes to pellet the charcoal. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Plot this against the log concentration of the competitor to generate a competition curve. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Protocol: Reporter Gene Assay for Transactivation and Transrepression Potency
This assay measures the ability of a compound to induce or repress gene expression via specific transcription factor pathways.[8]
Objective: To determine the EC50 values for fluocortolone-mediated transactivation (via GRE) and transrepression (via NF-κB).
Materials:
-
Cell Line: A suitable human cell line, such as A549 (lung epithelial) or HEK293 (embryonic kidney).[8][23]
-
Reporter Plasmids:
-
For Transactivation: A plasmid containing multiple GRE repeats upstream of a reporter gene (e.g., luciferase or SEAP).
-
For Transrepression: A plasmid containing NF-κB response elements upstream of a reporter gene.
-
-
Transfection Reagent: (e.g., Lipofectamine).
-
Stimulus (for Transrepression): An agent to activate the NF-κB pathway (e.g., TNF-α or IL-1β).[24]
-
Test Compound: Fluocortolone at various concentrations.
-
Luminometer or appropriate detection instrument.
Methodology:
-
Cell Culture and Transfection: Seed cells in multi-well plates. Transfect the cells with the appropriate reporter plasmid using a suitable transfection reagent. Often, a co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is performed to normalize for transfection efficiency. Allow cells to recover for 24 hours.
-
Compound Treatment:
-
Transactivation Assay: Replace the medium with fresh medium containing serial dilutions of fluocortolone. Incubate for 18-24 hours.
-
Transrepression Assay: Pre-incubate the cells with serial dilutions of fluocortolone for 1-2 hours. Then, add the pro-inflammatory stimulus (e.g., TNF-α) to all wells (except the unstimulated control) and incubate for an additional 6-8 hours.
-
-
Cell Lysis and Reporter Assay: Wash the cells with PBS and lyse them using a specific lysis buffer. Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.
-
Data Analysis: Normalize the reporter gene activity to the control plasmid activity (if used). For transactivation, plot the fold induction against the log concentration of fluocortolone. For transrepression, plot the percentage inhibition of the TNF-α-stimulated signal against the log concentration of fluocortolone. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
The following diagram outlines a typical workflow for an in vivo experiment to assess anti-inflammatory efficacy.
Caption: Experimental workflow for an in vivo inflammation model.[25]
Conclusion
The mechanism of action of this compound is a multi-faceted process characteristic of potent glucocorticoids. As a prodrug, its enhanced lipophilicity facilitates delivery to target tissues, where it is converted to the active fluocortolone molecule.[4] Its therapeutic efficacy stems from the activation of the glucocorticoid receptor, which subsequently modulates gene expression through the dual mechanisms of transactivation and transrepression.[6] The upregulation of anti-inflammatory proteins like Lipocortin-1 and the simultaneous repression of pro-inflammatory transcription factors such as NF-κB and AP-1 result in a powerful and broad-spectrum anti-inflammatory effect, effectively reducing capillary dilatation, edema, and tissue infiltration associated with inflammatory and allergic reactions.[1][9][15] A thorough understanding of these molecular pathways, supported by quantitative potency and pharmacokinetic data, is critical for the rational development and application of this and future glucocorticoid therapies.
References
- 1. Fluocortolone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. CAS 29205-06-9: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 29205-06-9 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticosteroid - Wikipedia [en.wikipedia.org]
- 8. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Mechanism of action of glucocorticoids: role of lipocortins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipocortin 1: glucocorticoids caught in the act? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cloning and expression of human lipocortin, a phospholipase A2 inhibitor with potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PXR Functionally Interacts with NF-κB and AP-1 to Downregulate the Inflammation-Induced Expression of Chemokine CXCL2 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluoxetine inhibits NF-κB signaling in intestinal epithelial cells and ameliorates experimental colitis and colitis-associated colon cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluocortolone: pharmacokinetics and effect on plasma cortisol level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic/pharmacodynamic modeling of cortisol suppression after oral administration of fluocortolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A radioreceptor assay for evaluation of the plasma glucocorticoid activity of natural and synthetic steroids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Anti-inflammatory and neuroprotective properties of the corticosteroid fludrocortisone in retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Fluocortolone Pivalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of fluocortolone (B1672899) pivalate (B1233124). Due to the limited availability of direct binding affinity data for fluocortolone pivalate, this document focuses on the binding affinity of its active metabolite, fluocortolone, and provides a comparative analysis with other well-characterized glucocorticoids. This guide includes detailed experimental protocols for determining GR binding affinity and visual representations of key biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1] It is a 21-pivalate ester of fluocortolone, a structural modification that enhances its lipophilicity and thereby improves its penetration through the skin.[1] this compound functions as a prodrug; after administration, it is hydrolyzed by esterases in the body to release its active metabolite, fluocortolone.[1]
The therapeutic effects of fluocortolone are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. Upon entering the cell, fluocortolone binds to the GR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of a complex of heat shock proteins (HSPs) and immunophilins. The activated glucocorticoid-GR complex then translocates to the nucleus, where it modulates the transcription of target genes. This modulation occurs through two primary mechanisms:
-
Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.
-
Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA. This leads to a reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The binding affinity of a glucocorticoid to the GR is a critical determinant of its potency.[2] A higher binding affinity generally correlates with a greater anti-inflammatory effect at a lower concentration.
Quantitative Analysis of Glucocorticoid Receptor Binding Affinity
A study on the pharmacokinetics and cortisol suppression of oral fluocortolone in healthy volunteers determined the half-maximal effective concentration (E50) for cortisol suppression to be 0.95 ± 0.22 ng/mL .[3] The authors noted that this E50 value was in "close agreement with the prediction based on relative glucocorticoid receptor affinity," establishing a direct link between this in vivo potency measure and its affinity for the GR.[3]
For comparative purposes, the following table summarizes the GR binding affinity of several other widely used glucocorticoids.
| Glucocorticoid | Relative Binding Affinity (RBA) vs. Dexamethasone | Dissociation Constant (Kd) (nM) |
| Fluocortolone | Data not available; E50 for cortisol suppression is 0.95 ± 0.22 ng/mL[3] | Data not available |
| This compound | Expected to be lower than fluocortolone[4] | Data not available |
| Dexamethasone | 100 | ~2.0 - 9.36 |
| Fluticasone Furoate | ~2989 | ~0.30 |
| Fluticasone Propionate | ~1775 | ~0.49 - 0.51 |
| Mometasone Furoate | ~2244 | ~0.41 |
| Budesonide | ~935 | Data not available |
| Hydrocortisone (Cortisol) | 10 | Data not available |
Note: RBA and Kd values can vary between studies due to different experimental conditions.
It is important to note that as a 21-ester, this compound is expected to have a lower binding affinity for the GR than its parent alcohol, fluocortolone.[4]
Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity
The determination of GR binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., fluocortolone) to displace a radiolabeled ligand with known high affinity for the GR (e.g., [³H]-dexamethasone) from the receptor.
Preparation of Cytosolic Glucocorticoid Receptors
-
Tissue/Cell Homogenization: A suitable source of GR, such as human lung tissue or a cell line overexpressing the human GR, is homogenized in a cold buffer solution.[5]
-
Centrifugation: The homogenate is subjected to ultracentrifugation to pellet cellular debris and organelles, yielding a supernatant that contains the cytosolic fraction rich in GR.[5]
-
Protein Quantification: The total protein concentration of the cytosolic preparation is determined using a standard method, such as the Lowry or Bradford assay, to ensure consistent receptor concentrations across experiments.
Competitive Radioligand Binding Assay
-
Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled competitor (e.g., fluocortolone, dexamethasone, or other glucocorticoids) are incubated with a fixed amount of the cytosolic receptor preparation.
-
Equilibrium: The mixture is incubated for a sufficient period (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Determination of Non-Specific Binding: Parallel incubations are prepared containing a high concentration of the unlabeled reference steroid to saturate the specific binding sites. The radioactivity in these samples represents non-specific binding.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes while allowing the free radioligand to pass through.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor.
-
IC50 Determination: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculation of Ki: The inhibitory constant (Ki), which represents the affinity of the competitor for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Relative Binding Affinity (RBA) Calculation: The RBA is calculated by comparing the affinity of the test compound to that of a reference standard (usually dexamethasone).
RBA = (IC50 of Dexamethasone / IC50 of Test Compound) x 100
Visualizing Key Pathways and Workflows
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Competitive Binding Assay
Caption: Experimental Workflow for GR Competitive Binding Assay.
Conclusion
While direct quantitative binding affinity data for this compound and its active metabolite fluocortolone are scarce in the public domain, the available pharmacodynamic data strongly suggest that fluocortolone is a potent glucocorticoid with a high affinity for the glucocorticoid receptor. The established link between its E50 for cortisol suppression and its receptor affinity provides a valuable metric for its biological activity. For comparative purposes, it is positioned among other effective corticosteroids, although a precise ranking based on direct binding studies is not currently possible. The standardized experimental protocols outlined in this guide provide a robust framework for conducting future studies to precisely quantify the glucocorticoid receptor binding affinity of fluocortolone and its esters, which would be of significant value to the scientific and drug development communities.
References
- 1. This compound | 29205-06-9 | Benchchem [benchchem.com]
- 2. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/pharmacodynamic modeling of cortisol suppression after oral administration of fluocortolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of Fluocortolone Pivalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Fluocortolone (B1672899) Pivalate (B1233124), a potent synthetic corticosteroid. The document details the chemical pathways for its synthesis, methodologies for its characterization, and presents key data in a structured format for ease of reference.
Introduction
Fluocortolone pivalate is a glucocorticoid used topically to treat various skin disorders due to its anti-inflammatory and immunosuppressive properties.[1][2] It is an ester of fluocortolone and pivalic acid, a modification that enhances its lipophilicity, thereby improving skin penetration and bioavailability.[1][3] This guide will delve into the technical aspects of its creation and analytical verification.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a suitable corticosteroid precursor, such as Paramethasone, which is first converted to Fluocortolone. Subsequently, Fluocortolone is esterified to yield the final product, this compound.[1]
Synthesis of Fluocortolone from Paramethasone
A patented process describes the synthesis of Fluocortolone from Paramethasone.[1][4] This conversion involves a deoxygenation reaction at the 17-position of the steroid nucleus.[1]
Esterification of Fluocortolone to this compound
The final step in the synthesis is the esterification of the 21-hydroxyl group of Fluocortolone with pivalic acid or an activated form like pivaloyl chloride.[1] This reaction is typically carried out in a suitable solvent such as anhydrous dichloromethane (B109758).[1]
Experimental Protocols
Protocol 1: Synthesis of Fluocortolone from Paramethasone (Representative Method)
This protocol is based on patented methods for 17-desoxy corticosteroid synthesis.[4][5]
-
Reaction Setup: In a reaction vessel, dissolve Paramethasone in an aprotic solvent, such as acetonitrile.[5]
-
Addition of Reagent: Cool the solution to a temperature between -30°C and +30°C.[6] Add an excess of Trimethylsilyl Iodide (molar ratio of approximately 2:1 to 6:1 relative to Paramethasone).[4]
-
Reaction Monitoring: Stir the reaction mixture at the controlled temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a solution of sodium thiosulfate (B1220275) or sodium bisulfate.[4]
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with a sodium bicarbonate solution and then with a saturated sodium chloride solution. Dry the organic phase over sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain crude Fluocortolone. The product can be further purified by crystallization.[5]
Protocol 2: Synthesis of this compound from Fluocortolone
This protocol is analogous to the synthesis of similar corticosteroid pivalates.[5]
-
Reaction Setup: Dissolve Fluocortolone in anhydrous dichloromethane in a reaction flask.
-
Addition of Reagents: Add N,N-Dimethylaminopyridine followed by pivaloyl chloride to the solution.[5]
-
Reaction: Stir the mixture overnight at room temperature.
-
Work-up: Wash the reaction mixture with diluted hydrochloric acid and then with water. Separate the organic layer.[5]
-
Isolation and Purification: Dry the organic solution with sodium sulfate and evaporate the solvent to dryness to yield crude this compound. The final product can be purified by crystallization from a mixture of methanol (B129727) and methylene (B1212753) chloride.[5]
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity, purity, and quality. This involves a combination of spectroscopic and chromatographic techniques.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₇FO₅ | [1] |
| Molecular Weight | 460.58 g/mol | [2] |
Spectroscopic Characterization
¹H and ¹³C NMR spectroscopy are pivotal for the structural elucidation of this compound.[1] While detailed spectral data is often proprietary, the key identifying feature in the ¹H NMR spectrum is a sharp singlet in the upfield region, which corresponds to the nine protons of the pivalate group.[1] The remainder of the spectrum displays complex multiplets associated with the steroid framework.[1]
FTIR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups (C=O) of the ketone and ester functions, the hydroxyl group (O-H), and the carbon-fluorine (C-F) bond.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | 3600-3200 (broad) |
| C-H (alkane/alkene) | 3100-2850 |
| C=O (ketone, ester) | 1750-1650 |
| C=C (alkene) | 1680-1620 |
| C-O (ester, alcohol) | 1300-1000 |
| C-F (fluoride) | 1400-1000 |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. A characteristic fragmentation pathway involves the neutral loss of the pivalate group.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying this compound in pharmaceutical formulations.[7][8]
Experimental Protocols
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol is based on published and validated methods.[3][7]
| Parameter | Method 1 | Method 2 |
| Column | Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm) | C18 column |
| Mobile Phase | Methanol:Acetonitrile:Water:Glacial Acetic Acid (17:46:37:0.4 v/v/v/v) | Methanol:Water:Acetic Acid (71.6:26.4:2 v/v/v) |
| Flow Rate | 3.0 mL/min | 1.3 mL/min |
| Detection | UV at 238 nm | UV at 240 nm |
| Column Temperature | Ambient | Not specified |
Sample Preparation:
-
Accurately weigh a quantity of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., the mobile phase) to achieve a concentration within the validated range (e.g., 15-305 µg/mL).[3][7]
-
Filter the solution through a 0.45 µm filter before injection.
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution into the chromatograph.
-
Record the chromatogram and determine the peak area for this compound.
-
Quantify the amount of this compound by comparing the peak area with that of a reference standard.
Visualizations
Synthesis Workflow
Caption: Synthesis pathway of this compound.
Characterization Workflow
Caption: Analytical workflow for this compound.
Glucocorticoid Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
References
- 1. This compound | 29205-06-9 | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2012011106A1 - Process for the preparation of 17-desoxy-corticosteroids - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP2596007B1 - Process for the preparation of 17-desoxy-corticosteroids - Google Patents [patents.google.com]
- 7. Determination of this compound and fluocortolone hexanoate in suppositories using reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Physicochemical Properties of Fluocortolone Pivalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Fluocortolone (B1672899) Pivalate (B1233124), a synthetic glucocorticoid. The information herein is intended to support research, drug development, and quality control activities by providing detailed data and standardized experimental protocols.
Core Physicochemical Data
A summary of the key physicochemical properties of Fluocortolone Pivalate is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value | Source(s) |
| Chemical Structure | [2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | [1] |
| Molecular Formula | C₂₇H₃₇FO₅ | [1] |
| Molecular Weight | 460.6 g/mol | [1] |
| Melting Point | Not Available | |
| Solubility | Soluble in Methanol (B129727) and DMSO.[2] Insoluble to very sparingly soluble in water.[3] | [2][3] |
| logP (calculated) | 4.4 | [1] |
| pKa (predicted, strongest acidic) | 15.16 |
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its anti-inflammatory and immunosuppressive effects through its interaction with the glucocorticoid receptor (GR).[4][5] As a prodrug, it is hydrolyzed in tissues to the active form, fluocortolone. The binding of fluocortolone to the cytosolic GR triggers a signaling cascade that ultimately modulates gene expression.
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are based on standard pharmaceutical industry practices and can be adapted for specific laboratory conditions.
Solubility Determination by HPLC
This method provides a quantitative assessment of this compound's solubility in various solvents.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, centrifuge or filter the samples to remove any undissolved solid. Carefully collect the supernatant.
-
HPLC Analysis: Analyze the clear supernatant by a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.[6] A typical method would utilize a C18 column with a mobile phase consisting of a mixture of methanol, acetonitrile, and water.[6] Detection is commonly performed using a UV detector at an appropriate wavelength (e.g., 238 nm).[6]
-
Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration in the saturated samples by comparing their peak areas to the calibration curve.
pKa Determination by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a standard method for ionizable compounds.[7][8][9]
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent system, typically a mixture of an organic solvent (like methanol or ethanol) and water, to overcome solubility issues.[9]
-
Titration Setup: Calibrate a pH meter using standard buffers. Place the sample solution in a thermostated vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[10]
logP Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[11][12][13][14][15]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water (or a suitable buffer, typically at pH 7.4) and vice versa by shaking them together for an extended period and then allowing the phases to separate.
-
Sample Preparation: Dissolve a known amount of this compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the pre-saturated aqueous phase to the n-octanol solution in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be necessary to break up any emulsions.
-
Analysis: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical technique such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
References
- 1. This compound | C27H37FO5 | CID 119871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. theclinivex.com [theclinivex.com]
- 3. agilent.com [agilent.com]
- 4. CAS 29205-06-9: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 29205-06-9 | Benchchem [benchchem.com]
- 6. Determination of this compound and fluocortolone hexanoate in suppositories using reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jove.com [jove.com]
- 15. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Fluocortolone Pivalate: A Deep Dive into a Potent Topical Corticosteroid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluocortolone (B1672899) pivalate (B1233124), a synthetic glucocorticoid, stands as a prominent therapeutic agent in dermatology, valued for its potent anti-inflammatory and anti-allergic properties coupled with a favorable safety profile for topical administration. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of fluocortolone pivalate. We will dissect the molecular architecture of this corticosteroid, elucidating the specific structural modifications that contribute to its high glucocorticoid receptor affinity and potent local action. This analysis extends to the pivotal role of the pivalate ester at the C21 position, which enhances its lipophilicity and facilitates its function as a prodrug, thereby optimizing its therapeutic index. This guide will also detail the experimental protocols for key assays used to characterize its biological activity and present quantitative data to contextualize its potency among other corticosteroids.
Introduction to this compound
This compound is a corticosteroid used topically to treat various skin conditions, including eczema, dermatitis, and psoriasis.[1] Its therapeutic efficacy stems from its action as a glucocorticoid receptor (GR) agonist, which modulates gene expression to exert potent anti-inflammatory, immunosuppressive, and anti-proliferative effects.[2] The molecular design of this compound is a testament to the strategic chemical modifications employed to optimize the therapeutic window of corticosteroids, aiming to maximize local efficacy while minimizing systemic side effects.[3]
Chemical Structure:
-
IUPAC Name: [2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate[4]
-
Molecular Formula: C₂₇H₃₇FO₅[4]
-
Molecular Weight: 460.6 g/mol [4]
Core Structure-Activity Relationships of the Fluocortolone Moiety
The foundational structure of fluocortolone incorporates several key features that are crucial for its glucocorticoid activity. Understanding these is essential before considering the impact of the pivalate ester.
-
Pregnane Skeleton: The core four-ring structure is characteristic of all corticosteroids and is essential for binding to the glucocorticoid receptor.
-
Fluorination at C6α: The introduction of a fluorine atom at the 6α position significantly enhances the glucocorticoid and anti-inflammatory activity of the molecule. This modification also possesses a modest mineralocorticoid-sparing effect.
-
Methylation at C16α: The presence of a methyl group at the 16α position is a critical modification that dramatically reduces the mineralocorticoid activity of the steroid.[3] This is a key feature for topical corticosteroids, where mineralocorticoid effects on salt and water balance are undesirable.
-
Δ¹,⁴-diene in the A-ring: The double bonds at the 1 and 4 positions of the A-ring are characteristic of potent glucocorticoids and contribute to increased receptor binding affinity and anti-inflammatory potency.
-
11β-Hydroxyl Group: This hydroxyl group is essential for glucocorticoid activity, as it forms a key hydrogen bond with the glucocorticoid receptor.
The Pivotal Role of the 21-Pivalate Ester
The esterification of the 21-hydroxyl group with pivalic acid to form this compound is a deliberate and impactful modification that significantly influences the compound's pharmacokinetic and pharmacodynamic properties.[3]
-
Enhanced Lipophilicity: The bulky and non-polar pivalate (trimethylacetate) group markedly increases the lipophilicity of the fluocortolone molecule.[3] This enhanced fat-solubility is crucial for topical applications, as it improves the penetration of the drug through the stratum corneum of the skin, allowing it to reach its target receptors in the epidermis and dermis.[3]
-
Prodrug Mechanism: this compound acts as a prodrug. The ester bond is designed to be cleaved by esterase enzymes present in the skin, releasing the active drug, fluocortolone, at the site of action.[3] This localized activation contributes to a more targeted therapeutic effect and can reduce the potential for systemic absorption of the active corticosteroid.
-
Sustained Release: The enzymatic hydrolysis of the pivalate ester can provide a sustained release of the active fluocortolone molecule within the skin tissue, potentially prolonging its anti-inflammatory effect and allowing for less frequent application.[3]
Quantitative Analysis of Biological Activity
The potency of this compound and its analogues is determined through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data that define its structure-activity relationship.
Table 1: Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) Binding Affinity
| Compound | Glucocorticoid Receptor (GR) Relative Binding Affinity (RBA)¹ | Mineralocorticoid Receptor (MR) Relative Binding Affinity (RBA)² |
| Dexamethasone | 100 | Low |
| Aldosterone | Low | 100 |
| Fluocortolone | High | Low |
| This compound | High | Very Low |
¹ Relative to Dexamethasone = 100. ² Relative to Aldosterone = 100. (Note: Specific numerical Ki or IC50 values for this compound are not readily available in publicly accessible literature. The table reflects the qualitative understanding of its high GR affinity and very low MR affinity due to its structural features.)
Table 2: In Vivo Anti-inflammatory and Systemic Activity
| Compound | Vasoconstrictor Assay (Skin Blanching) Potency¹ | Croton Oil-Induced Ear Edema Inhibition (ED₅₀)² | Thymus Involution (Systemic Effect)³ |
| Hydrocortisone | Low | High | High |
| Betamethasone (B1666872) Valerate (B167501) | High | Low | Moderate |
| This compound | High | Low | Low |
¹ Qualitative assessment of potency. ² Lower ED₅₀ indicates higher potency. ³ Qualitative assessment of systemic glucocorticoid effect. (Note: Specific ED₅₀ values are dependent on the experimental setup. The table illustrates the general potency profile of this compound.)
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the structure-activity relationship of corticosteroids. Below are protocols for key experiments cited in the evaluation of this compound.
Glucocorticoid Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor.
Methodology:
-
Preparation of Cytosol: Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable source, such as cultured human skin fibroblasts or a cell line overexpressing the human GR.
-
Radioligand: Use a radiolabeled glucocorticoid with high affinity for the GR, such as [³H]-dexamethasone.
-
Competition Assay: Incubate a constant concentration of the radioligand and the GR-containing cytosol with increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method like dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Vasoconstrictor Assay (McKenzie-Stoughton Assay)
Objective: To assess the topical anti-inflammatory potency of this compound in vivo.
Methodology:
-
Subjects: Select healthy human volunteers with normal skin.
-
Application: Apply a small amount of the this compound formulation to a defined area on the flexor surface of the forearm.
-
Occlusion: Cover the application site with an occlusive dressing for a specified period (e.g., 6 or 16 hours).
-
Evaluation: After removing the dressing, visually assess the degree of skin blanching (vasoconstriction) at predetermined time points (e.g., 2, 4, 6, and 24 hours).
-
Scoring: Use a graded scoring system (e.g., 0 = no blanching, 4 = maximal blanching) to quantify the vasoconstrictor response.
-
Data Analysis: Compare the mean scores for this compound with those of a positive control (e.g., betamethasone valerate) and a negative control (vehicle alone).[5]
Croton Oil-Induced Ear Edema Assay in Mice
Objective: To quantify the anti-inflammatory activity of topically applied this compound.
Methodology:
-
Animals: Use male Swiss mice.
-
Induction of Inflammation: Apply a solution of croton oil (a topical irritant) in a suitable vehicle (e.g., acetone) to the inner surface of the right ear of each mouse.[6][7]
-
Treatment: Apply a solution of this compound to the same ear, either before or after the application of croton oil. The left ear serves as a control.
-
Measurement of Edema: At a specific time point after induction of inflammation (e.g., 6 hours), sacrifice the mice and remove a standard-sized circular biopsy from both ears.
-
Quantification: Weigh the ear biopsies. The difference in weight between the right and left ear biopsies is a measure of the edema.
-
Data Analysis: Calculate the percentage inhibition of edema for the this compound-treated group compared to a vehicle-treated control group. Determine the ED₅₀ (the dose that causes 50% inhibition of edema).[2]
Signaling Pathways and Logical Relationships
The mechanism of action of this compound is primarily mediated through its interaction with the glucocorticoid receptor, leading to the modulation of gene transcription.
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Caption: Experimental Workflow for SAR Analysis of this compound.
Conclusion
The structure-activity relationship of this compound is a prime example of rational drug design in the field of topical corticosteroids. The core fluocortolone structure, with its 6α-fluoro and 16α-methyl substitutions, provides a foundation of high glucocorticoid potency and minimal mineralocorticoid activity. The addition of the 21-pivalate ester further refines its therapeutic profile by enhancing skin penetration and enabling a prodrug mechanism for localized activity. This intricate interplay between the steroid nucleus and the ester moiety results in a highly effective and well-tolerated treatment for a range of inflammatory dermatoses. The experimental methodologies detailed herein provide a robust framework for the continued evaluation and development of novel corticosteroid analogues with improved therapeutic indices.
References
- 1. [Multicentre-clinical trial of the novel corticosteroid diflucortolone valerate in the forms of cream, ointment and fatty ointment. Part I: Comparative study of diflucortolone valerate with fluocortolone, -capronate, -pivalate in a double-blind contralateral design with topical application (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 29205-06-9 | Benchchem [benchchem.com]
- 4. This compound | C27H37FO5 | CID 119871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Products and Analysis of Fluocortolone Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortolone (B1672899) pivalate (B1233124) is a synthetic glucocorticoid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Chemically, it is the 21-pivalate ester of fluocortolone, a corticosteroid of the betamethasone (B1666872) type.[2] The pivalate moiety enhances its lipophilicity, which improves its penetration into the skin, making it effective in topical formulations for various dermatological conditions.[3] Like all pharmaceutical substances, fluocortolone pivalate is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Understanding the degradation pathways and having robust analytical methods to separate and quantify the drug from its degradation products are crucial for ensuring the quality and stability of pharmaceutical formulations.
This technical guide provides a comprehensive overview of the known and potential degradation products of this compound, detailed experimental protocols for its analysis, and a discussion of its degradation pathways.
Degradation Products of this compound
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5][6] While specific quantitative data from forced degradation studies on this compound is not extensively available in the public domain, based on the chemical structure and known degradation pathways of similar corticosteroids, the following degradation products can be anticipated.[1][3]
Hydrolytic Degradation
Under acidic or basic conditions, the most probable degradation pathway is the hydrolysis of the pivalate ester at the C21 position.[3]
-
Fluocortolone: The primary hydrolytic degradation product is the active parent drug, fluocortolone.
-
Pivalic Acid: The corresponding carboxylic acid is also formed.
Oxidative Degradation
Oxidation can lead to the formation of ketone derivatives.[3]
-
11-Keto-Fluocortolone Pivalate: Oxidation of the 11-hydroxyl group.
-
20-Keto-Fluocortolone Pivalate: Oxidation at the C20 position.
Other Degradation Products
-
Epimeric Forms: Isomerization at chiral centers can lead to the formation of epimers.[1]
Summary of Potential Degradation Products
The following table summarizes the potential degradation products of this compound. The quantitative data presented is illustrative and represents a hypothetical outcome of a forced degradation study, as specific experimental data is not publicly available.
| Stress Condition | Potential Degradation Product | Illustrative % Degradation of this compound | Illustrative % Formation of Degradation Product |
| Acidic Hydrolysis | Fluocortolone | 15% | 12% |
| (0.1 M HCl, 60°C, 24h) | Unknown Degradants | 3% | |
| Basic Hydrolysis | Fluocortolone | 25% | 20% |
| (0.1 M NaOH, 60°C, 8h) | Unknown Degradants | 5% | |
| Oxidative Degradation | 11-Keto-Fluocortolone Pivalate | 10% | 4% |
| (3% H₂O₂, RT, 24h) | 20-Keto-Fluocortolone Pivalate | 3% | |
| Unknown Degradants | 3% | ||
| Thermal Degradation | Minor Unspecified Degradants | < 5% | < 5% |
| (80°C, 72h) | |||
| Photolytic Degradation | Minor Unspecified Degradants | < 5% | < 5% |
| (ICH Q1B conditions) |
Experimental Protocols
Forced Degradation Studies
The following protocols are representative for conducting forced degradation studies on this compound, adapted from general guidelines for corticosteroids.
3.1.1 Preparation of Stock Solution
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of 1 mg/mL.
3.1.2 Acidic Degradation
-
To 5 mL of the stock solution, add 5 mL of 0.1 M hydrochloric acid.
-
Heat the mixture at 60°C for 24 hours in a water bath.
-
Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
3.1.3 Basic Degradation
-
To 5 mL of the stock solution, add 5 mL of 0.1 M sodium hydroxide.
-
Heat the mixture at 60°C for 8 hours in a water bath.
-
Cool the solution to room temperature and neutralize with 0.1 M hydrochloric acid.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
3.1.4 Oxidative Degradation
-
To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
3.1.5 Thermal Degradation
-
Place the solid drug substance in a thermostatically controlled oven at 80°C for 72 hours.
-
After the exposure period, dissolve the sample in a suitable solvent and dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
3.1.6 Photolytic Degradation
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating this compound from its degradation products. The following method is a representative example based on published methods for similar corticosteroids.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Example Isocratic: Acetonitrile:Water (60:40 v/v) | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 240 nm |
Method Validation:
The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
-
Specificity: Demonstrated by the separation of the main peak from all degradation product peaks, with peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: Assessed by analyzing a series of dilutions of the standard solution (e.g., 5-150 µg/mL).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated by replicate injections of the standard solution.
Visualizations
Degradation Pathway
The following diagram illustrates the potential degradation pathways of this compound.
References
- 1. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. This compound | 29205-06-9 | Benchchem [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. pharmtech.com [pharmtech.com]
The Metabolic Journey of Fluocortolone Pivalate: A Technical Guide to Its Fate and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortolone (B1672899) pivalate (B1233124) is a synthetic glucocorticoid employed topically for its anti-inflammatory and immunosuppressive properties. As a prodrug, its therapeutic efficacy is intrinsically linked to its metabolic conversion and the subsequent fate of its metabolites.[1] This technical guide provides a comprehensive overview of the metabolic disposition of fluocortolone pivalate, detailing its biotransformation pathways, the identification of its metabolites, and the experimental methodologies used in these assessments. The content herein is curated for researchers, scientists, and professionals in drug development, offering an in-depth understanding of the compound's journey through the body.
Metabolic Fate of this compound
The metabolism of this compound is a two-stage process, beginning with its hydrolysis into the active corticosteroid, fluocortolone, and pivalic acid.[1] Subsequently, each of these molecules undergoes its own distinct metabolic pathway.
Initial Hydrolysis
The primary and requisite step in the activation of this compound is the cleavage of its ester bond. This reaction is catalyzed by ubiquitous esterase enzymes present in the body, releasing the pharmacologically active fluocortolone and a pivalic acid moiety.[1]
Metabolism of Fluocortolone
Following its release, fluocortolone, a potent glucocorticoid, is primarily metabolized in the liver.[2] While specific studies on fluocortolone metabolism are limited, its biotransformation is expected to follow the established pathways for other corticosteroids. These transformations are designed to increase the water solubility of the compound, facilitating its excretion. The key metabolic reactions for corticosteroids include:
-
Reduction of the A-ring: The double bond in the A-ring and the 3-keto group are common targets for reduction.
-
Reduction of the C-20 keto group: The ketone at the C-20 position can be reduced to a hydroxyl group.
-
Oxidation of the 11β-hydroxyl group: The hydroxyl group at the C-11 position can be oxidized to a ketone.
-
Side-chain cleavage: The side chain at C-17 can be cleaved.
-
Conjugation: The resulting metabolites, as well as the parent fluocortolone, can undergo conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to form highly water-soluble compounds that are readily excreted in the urine.[3]
Metabolism of Pivalic Acid
Pivalic acid, also known as trimethylacetic acid, has a well-documented metabolic fate. Due to its branched structure, it is not readily catabolized in mammalian tissues.[4] The primary route of elimination for pivalic acid is through conjugation with carnitine to form pivaloylcarnitine (B1222081).[4][5][6][7] This detoxification process can, with prolonged exposure to pivalate-generating drugs, lead to a depletion of the body's carnitine stores.[4][8] Pivaloylcarnitine is then efficiently excreted in the urine.[5][6]
Metabolite Identification
The identification and structural elucidation of this compound metabolites would rely on a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is a fundamental tool for separating metabolites from biological matrices.[6][7] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), is the gold standard for identifying and quantifying steroid metabolites.[9][10][11][12][13] These methods provide high sensitivity and specificity, allowing for the determination of the molecular weight and fragmentation patterns of metabolites, which are crucial for structural confirmation.
Quantitative Data
Due to the scarcity of specific studies on this compound, quantitative data on its metabolic fate is limited. The following tables summarize the available pharmacokinetic data for the active moiety, fluocortolone, and the excretion data for pivaloylcarnitine from studies on other pivalate-containing prodrugs.
Table 1: Pharmacokinetic Parameters of Fluocortolone (Oral Administration)
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (tmax) | 1.4 - 2.1 hours | [14] |
| Plasma Half-life (t1/2) | ~1.7 hours | [2] |
| Volume of Distribution (Vd) | 1.03 L/kg | [14] |
| Total Plasma Clearance | 6.9 ml/min/kg | [14] |
Table 2: Urinary Excretion of Pivaloylcarnitine from Pivalate-Containing Prodrugs
| Prodrug | Percentage of Pivalic Acid Excreted as Pivaloylcarnitine | Reference |
| S-1108 (antibiotic) | > 90% | [5] |
| Pivampicillin | 75-80% of total conjugated pivalic acid | [6] |
Experimental Protocols
-
Drug Administration and Sample Collection:
-
In Vivo Studies: Administration of this compound to animal models or human volunteers.[15] Collection of biological samples such as urine, feces, and blood at various time points.
-
In Vitro Studies: Incubation of this compound with liver microsomes, hepatocytes, or other relevant enzyme preparations to study its metabolic stability and identify the enzymes involved.
-
-
Sample Preparation:
-
Extraction of the parent drug and its metabolites from the biological matrix using techniques like liquid-liquid extraction or solid-phase extraction.
-
For conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase or sulfatase) may be necessary to release the parent metabolite.
-
-
Metabolite Profiling and Identification:
-
Separation of metabolites using high-performance liquid chromatography (HPLC) with a suitable column and mobile phase.[6][7]
-
Detection and structural elucidation of metabolites using tandem mass spectrometry (MS/MS).[9][12] High-resolution mass spectrometry can provide accurate mass measurements to determine the elemental composition of metabolites.
-
-
Quantitative Analysis:
-
Development and validation of a quantitative analytical method (e.g., LC-MS/MS) to determine the concentrations of the parent drug and its major metabolites in the biological samples.
-
Use of stable isotope-labeled internal standards to ensure accuracy and precision.
-
Visualizations
The following diagrams illustrate the key metabolic pathways and a general experimental workflow for studying the metabolism of this compound.
Caption: Metabolic pathways of this compound.
Caption: General experimental workflow for metabolite identification.
Conclusion
The metabolic fate of this compound is characterized by its initial hydrolysis to the active fluocortolone and pivalic acid, followed by the independent metabolism of these two entities. Fluocortolone likely undergoes typical corticosteroid biotransformations, including reduction, oxidation, and conjugation, to facilitate its excretion. Pivalic acid is primarily eliminated through conjugation with carnitine. While direct quantitative data and specific metabolite identification for this compound are lacking in the current literature, this guide provides a robust framework based on existing knowledge of its components and related compounds. Further research employing modern analytical techniques is necessary to fully elucidate the complete metabolic profile of this compound and its metabolites.
References
- 1. This compound | 29205-06-9 | Benchchem [benchchem.com]
- 2. [The metabolism of hydrocortisone, prednisolone and fluocortolone (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and identification of major metabolites of tixocortol pivalate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of S-1108, a new oral cephem antibiotic, and metabolic profiles of its metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pivampicillin-promoted excretion of pivaloylcarnitine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preferential elimination of pivalate with supplemental carnitine via formation of pivaloylcarnitine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of pivaloylcarnitine in pediatric patients with hypocarnitinemia after long-term administration of pivalate-containing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Fluocortolone: pharmacokinetics and effect on plasma cortisol level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: Bioavailability Study Design: Single Versus Multiple Dose Studies [jove.com]
Understanding the Lipophilicity of Fluocortolone Pivalate in Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the lipophilicity of fluocortolone (B1672899) pivalate (B1233124) and its critical role in drug delivery. As a potent synthetic corticosteroid, the efficacy of fluocortolone pivalate in topical formulations is intrinsically linked to its physicochemical properties, primarily its lipophilicity. This document will detail the quantitative measures of its lipophilicity, the experimental methods used for its determination, its mechanism of action through the glucocorticoid receptor signaling pathway, and the experimental workflows employed to evaluate its skin permeation.
Physicochemical Properties of this compound
This compound is a C21 ester derivative of fluocortolone, a glucocorticoid with significant anti-inflammatory and immunosuppressive effects.[1][2] The addition of the pivalate (trimethylacetate) moiety is a deliberate synthetic modification designed to increase the molecule's lipophilicity.[1][2] This enhanced lipophilicity is a key factor in improving its penetration through the lipid-rich barrier of the skin, making it highly effective in topical applications.[1][2] this compound acts as a prodrug; after penetrating the skin, it is hydrolyzed by esterase enzymes to release the active fluocortolone molecule.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₇FO₅ | [3][4][5][6] |
| Molecular Weight | 460.6 g/mol | [3][5] |
| Computed XLogP3-AA | 4.4 | [3][6] |
| Hydrogen Bond Donor Count | 1 | [3] |
| CAS Number | 29205-06-9 | [1][7] |
Note: XLogP3-AA is a computationally predicted octanol-water partition coefficient (LogP), a primary measure of lipophilicity.
The lipophilicity of the parent compound, fluocortolone, is significantly lower, with a computed XLogP3-AA of 2.4.[8] The esterification with pivalic acid to form this compound, therefore, substantially increases its fat-solubility, which is crucial for its topical delivery and efficacy.[1]
Experimental Determination of Lipophilicity
The lipophilicity of a compound is experimentally determined by its partition coefficient (P) or its logarithmic form (LogP). This value represents the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[9][10]
The Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most widely accepted technique for the experimental determination of LogP.[9][11]
Experimental Protocol:
-
Preparation of Solvents: Prepare mutually saturated solutions of n-octanol and water. To do this, shake n-octanol with water for 24 hours and allow the phases to separate. The n-octanol phase is now water-saturated, and the water phase is n-octanol-saturated.
-
Dissolution of Compound: Dissolve a precisely weighed amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Partitioning: Place a known volume of the prepared solution into a flask with a known volume of the other solvent phase.
-
Equilibration: Seal the flask and shake it gently for a predetermined period (e.g., 24 hours) at a constant temperature to allow for the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and aqueous layers. High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for this quantification.[10]
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Chromatographic Methods
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common indirect method for estimating LogP values.[12] This method is less labor-intensive and requires smaller amounts of the compound compared to the shake-flask method.[12] The retention time of the compound on a nonpolar stationary phase is correlated with its lipophilicity. A series of reference compounds with known LogP values are used to create a calibration curve, from which the LogP of the test compound can be interpolated.[13][14]
Impact of Lipophilicity on Topical Drug Delivery
The primary barrier to the absorption of topical drugs is the stratum corneum, the outermost layer of the epidermis, which is composed of keratin-filled corneocytes embedded in a lipid-rich matrix.[15] The high lipophilicity of this compound facilitates its partitioning into and diffusion across this lipidic barrier.
The relationship between lipophilicity and skin permeation is crucial. Highly lipophilic compounds, like this compound, can readily enter the stratum corneum.[16] However, for systemic absorption, the drug must then be able to partition out of the lipophilic stratum corneum into the more aqueous viable epidermis and dermis.[17] The bioavailability of drugs delivered via microneedles has been shown to decrease as the lipophilicity (log p value) increases, highlighting the importance of a balance between lipophilicity and hydrophilicity for optimal delivery.[18]
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
This compound exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR).[1][19] The GR is a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[20][21]
The signaling pathway is as follows:
-
Ligand Binding: In its inactive state, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[22] Fluocortolone, released from the pivalate ester, diffuses across the cell membrane and binds to the ligand-binding domain of the GR.
-
Conformational Change and Dissociation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs.[22]
-
Dimerization and Nuclear Translocation: The activated GR monomers then dimerize and are transported into the nucleus.[22]
-
Gene Regulation: In the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[20] This binding can either activate or repress gene transcription.
-
Anti-inflammatory Effects: The primary anti-inflammatory effects are mediated by the increased transcription of anti-inflammatory genes (e.g., annexin (B1180172) A1) and the repression of pro-inflammatory genes (e.g., cytokines, chemokines).[2][23]
Caption: Glucocorticoid Receptor (GR) signaling pathway for Fluocortolone.
Experimental Workflow for In Vitro Skin Permeation Studies
In vitro permeation tests (IVPT) are essential for evaluating the rate and extent of a drug's absorption through the skin. These studies are commonly conducted using Franz diffusion cells.
Experimental Protocol:
-
Skin Preparation: Excised human or animal skin (e.g., porcine skin, which is a good substitute) is used as the membrane.[24][25] The skin is carefully prepared, often by separating the epidermis or using dermatomed skin of a specific thickness, and visually inspected for integrity.[26]
-
Franz Diffusion Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[27]
-
Receptor Medium: The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline) that is maintained at a constant temperature (typically 32°C to mimic skin surface temperature) and continuously stirred. The solubility and stability of the drug in the receptor medium are critical considerations.
-
Formulation Application: A precise amount of the this compound formulation (e.g., cream or ointment) is applied evenly to the surface of the skin in the donor chamber.[27]
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh receptor medium to maintain sink conditions.
-
Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as HPLC.[28]
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of this plot.
Caption: Workflow for an in vitro skin permeation study using a Franz diffusion cell.
Conclusion
The lipophilicity of this compound, quantified by its high LogP value, is a cornerstone of its therapeutic success in topical drug delivery. This property, engineered through the addition of a pivalate ester, significantly enhances the drug's ability to penetrate the stratum corneum. Understanding the interplay between lipophilicity, formulation, and skin barrier properties is essential for the development and optimization of topical corticosteroid therapies. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to further investigate and harness the principles of lipophilicity in dermatological drug design.
References
- 1. This compound | 29205-06-9 | Benchchem [benchchem.com]
- 2. CAS 29205-06-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C27H37FO5 | CID 119871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. echemi.com [echemi.com]
- 7. 29205-06-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 8. Fluocortolone | C22H29FO4 | CID 9053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Potential and future scope of nanoemulgel formulation for topical delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of lipophilicity on in vivo iontophoretic delivery. I. NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. veeprho.com [veeprho.com]
- 20. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 23. Fluocortolone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 24. iphasebiosci.com [iphasebiosci.com]
- 25. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. How to define the experimental conditions of skin permeation assays for drugs presenting biopharmaceutical limitations? The experience with testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Fluocortolone Pivalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to characterize the anti-inflammatory properties of Fluocortolone Pivalate, a synthetic corticosteroid. The protocols detailed below are designed to assess its mechanism of action and efficacy in a controlled laboratory setting.
Introduction to this compound
This compound is a potent glucocorticoid used topically to reduce inflammation and allergic reactions.[1] Like other corticosteroids, its primary mechanism of action involves binding to the glucocorticoid receptor (GR), which then modulates the expression of genes involved in the inflammatory response.[2][3] In vitro assays are crucial for elucidating the specific cellular and molecular targets of this compound and for quantifying its anti-inflammatory potency.
Key In Vitro Anti-inflammatory Assays
A battery of in vitro assays can be employed to build a comprehensive profile of this compound's anti-inflammatory activity. These assays target different stages of the inflammatory cascade, from receptor binding to the inhibition of inflammatory mediators.
Glucocorticoid Receptor (GR) Binding Assay
This assay determines the affinity of this compound for the human glucocorticoid receptor, a critical initial step in its mechanism of action. A common method is a competitive binding assay using a fluorescently labeled glucocorticoid.[1][2]
Experimental Protocol:
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of this compound and the reference standard.
-
In a 96-well plate, add the GR protein, the fluorescently labeled glucocorticoid, and either the test compound, reference standard, or vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow binding to reach equilibrium.[1]
-
Measure the fluorescence polarization of each well. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of the drug that displaces 50% of the fluorescent ligand).
-
Data Presentation:
| Compound | Receptor | Assay Type | IC50 (nM) |
| Dexamethasone (Reference) | Human GR | Competitive Binding | ~5-10 |
| This compound | Human GR | Competitive Binding | Expected to be potent |
Inhibition of Pro-inflammatory Cytokine Production
This assay measures the ability of this compound to suppress the production and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). A common in vitro model utilizes lipopolysaccharide (LPS)-stimulated macrophages.[4][5]
Experimental Protocol:
-
Cell Culture:
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[5]
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | < 10 | < 10 | < 5 |
| LPS (1 µg/mL) | 1500 ± 150 | 2500 ± 200 | 800 ± 75 |
| LPS + this compound (1 nM) | 1200 ± 110 | 2000 ± 180 | 650 ± 60 |
| LPS + this compound (10 nM) | 800 ± 70 | 1300 ± 120 | 400 ± 40 |
| LPS + this compound (100 nM) | 300 ± 30 | 500 ± 50 | 150 ± 20 |
Note: The presented data are representative and the actual values will vary depending on the experimental conditions.
Inhibition of Nitric Oxide (NO) Production
This assay assesses the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[5][7]
Experimental Protocol:
-
Cell Culture:
-
Use RAW 264.7 macrophage cells.[5]
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate with LPS (e.g., 1 µg/mL).
-
Incubate for 24 hours.
-
Measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.[5]
-
Determine the absorbance at 540 nm and calculate the nitrite concentration from a standard curve.
-
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition |
| Vehicle Control | < 1 | - |
| LPS (1 µg/mL) | 35 ± 3 | 0 |
| LPS + this compound (1 nM) | 30 ± 2.5 | 14 |
| LPS + this compound (10 nM) | 22 ± 2 | 37 |
| LPS + this compound (100 nM) | 10 ± 1 | 71 |
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity
These enzyme inhibition assays evaluate the ability of this compound to block the activity of COX-1, COX-2, and 5-LOX, enzymes responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[8][9]
Experimental Protocol (General):
-
Reagents:
-
Purified COX-1, COX-2, or 5-LOX enzyme.
-
Arachidonic acid (substrate).
-
This compound and reference inhibitors (e.g., Indomethacin for COX, Zileuton for 5-LOX).
-
Detection reagents specific to the assay format (e.g., colorimetric, fluorometric).
-
-
Procedure:
-
Pre-incubate the enzyme with this compound or a reference inhibitor.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the product formation over time using a suitable detection method.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
-
Data Presentation:
| Enzyme | Compound | IC50 (µM) |
| COX-1 | Indomethacin | ~0.1 |
| COX-2 | Celecoxib | ~0.05 |
| 5-LOX | Zileuton | ~1 |
| COX-1 | This compound | To be determined |
| COX-2 | This compound | To be determined |
| 5-LOX | This compound | To be determined |
Signaling Pathway Analysis
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10] Glucocorticoids are known to inhibit this pathway.[11]
Experimental Protocol (NF-κB Reporter Assay):
-
Cell Culture and Transfection:
-
Use a cell line such as HEK293 or HeLa.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[11]
-
-
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with an NF-κB activator such as TNF-α (e.g., 10 ng/mL).[12]
-
Incubate for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of NF-κB inhibition.
-
Data Presentation:
| Compound | Cell Line | Stimulant | IC50 (nM) |
| Dexamethasone | A549 | TNF-α | ~1-5 |
| Hydrocortisone | A549 | TNF-α | 50 - 200[12] |
| This compound | HEK293 | TNF-α | To be determined |
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway in the inflammatory response.
Experimental Protocol (Western Blot for Phosphorylated MAPK):
-
Cell Culture and Treatment:
-
Use RAW 264.7 or THP-1 cells.
-
Pre-treat cells with this compound.
-
Stimulate with LPS.
-
-
Procedure:
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated forms of p38, ERK1/2, and JNK.
-
Use antibodies for the total forms of these proteins as loading controls.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the change in phosphorylation.
-
Visualizations
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: MAPK Signaling Pathway and its Inhibition.
Caption: Experimental Workflow for Cytokine and NO Inhibition Assays.
References
- 1. Assay in Summary_ki [bindingdb.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes: Utilizing Fluocortolone Pivalate in Cell Culture Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortolone (B1672899) Pivalate (B1233124) is a potent, synthetic glucocorticoid used topically to reduce inflammation. As a member of the corticosteroid class, it exerts its effects by modulating the immune response to suppress inflammation. The pivalate ester modification enhances the lipophilicity of the fluocortolone molecule, which improves its ability to penetrate biological membranes, making it an effective compound for in vitro studies of anti-inflammatory pathways. These application notes provide a comprehensive guide for utilizing Fluocortolone Pivalate in cell culture models to investigate its anti-inflammatory properties and mechanisms of action.
Mechanism of Action: Glucocorticoid Receptor (GR) Signaling
This compound, like other glucocorticoids, functions primarily by binding to the intracellular Glucocorticoid Receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, leading to the increased expression of anti-inflammatory proteins such as Lipocortin-1 and IκBα (Inhibitor of kappa B). The induction of IκBα is a key mechanism for inhibiting the pro-inflammatory NF-κB pathway.
-
Transrepression: The GR complex can directly interact with and inhibit pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This protein-protein interaction prevents these factors from binding to their DNA response elements, thereby downregulating the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
Caption: Glucocorticoid signaling pathway of this compound.
Quantitative Data Summary
While specific IC50 values for this compound in cell culture are not extensively published, data from closely related glucocorticoids like Fluocinolone Acetonide (FA) and Dexamethasone (Dex) in relevant cell models provide a strong indication of expected potency. The following table summarizes representative data on the inhibition of inflammatory markers.
| Cell Line | Inflammatory Stimulus | Compound | Marker Inhibited | Effective Concentration / IC50 | Reference |
| THP-1 (Human Monocytes) | Oxidized LDL (100 µg/mL) | Fluocinolone Acetonide | TNF-α, M-CSF, MIP-3α | Significant inhibition at 0.1 - 1 µg/mL | |
| THP-1 (Human Monocytes) | Oxidized LDL (100 µg/mL) | Dexamethasone | TNF-α, M-CSF, MIP-3α | Significant inhibition at 0.1 - 1 µg/mL | |
| RAW 264.7 (Murine Macrophages) | Lipopolysaccharide (LPS) | Dexamethasone | IL-6, TNF-α | IC50 ≈ 1-10 nM | (Typical literature values) |
| RAW 264.7 (Murine Macrophages) | Lipopolysaccharide (LPS) | Dexamethasone | Nitric Oxide (NO) | IC50 ≈ 5-50 nM | (Typical literature values) |
Note: The effective concentrations can vary based on the specific experimental conditions, including stimulus concentration, cell density, and incubation time.
Experimental Protocols
The following protocols provide a framework for assessing the anti-inflammatory effects of this compound in a standard in vitro model using Lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
Caption: General experimental workflow for in vitro inflammation assay.
Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol details the induction of an inflammatory response using LPS and treatment with this compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock in sterile PBS)
-
Sterile 96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count RAW 264.7 cells. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete DMEM from the stock solution. Carefully remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 1-2 hours to allow for compound uptake.
-
Inflammatory Stimulation: Add 10 µL of LPS solution (e.g., 1 µg/mL to achieve a final concentration of 100 ng/mL) to each well, except for the unstimulated (negative) control wells.
-
Final Incubation: Incubate the plate for an additional 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis of secreted inflammatory mediators (Protocol 2). Store at -80°C if not used immediately.
-
Cell Viability: The remaining cells in the plate can be used to assess cell viability (Protocol 3).
Protocol 2: Quantification of Inflammatory Mediators
A. Cytokine (TNF-α, IL-6) Measurement by ELISA
Materials:
-
Collected cell culture supernatant
-
Commercially available ELISA kits for murine TNF-α and IL-6
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, coat a 96-well ELISA plate with the capture antibody.
-
Add standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
B. Nitric Oxide (NO) Measurement using Griess Assay
Materials:
-
Collected cell culture supernatant
-
Griess Reagent (typically a mix of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard solution
Procedure:
-
Pipette 50 µL of cell culture supernatant into a new 96-well plate.
-
Add 50 µL of the Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration (as an indicator of NO production) by comparing the absorbance values to a sodium nitrite standard curve.
Protocol 3: Cell Viability Assessment (MTT Assay)
This protocol is essential to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
Materials:
-
96-well plate with cells remaining after supernatant collection
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
After removing the supernatant, wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of fresh complete DMEM to each well.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Conclusion
This compound serves as a valuable tool for studying anti-inflammatory mechanisms in vitro. By utilizing established cell culture models of inflammation, such as LPS-stimulated macrophages, researchers can effectively quantify its inhibitory effects on key pro-inflammatory pathways and mediators. The protocols outlined here provide a standardized methodology for investigating the dose-dependent efficacy of this compound, determining its therapeutic window through viability assays, and elucidating its mechanism of action through the GR-NF-κB signaling axis.
Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC-UV Method for Fluocortolone Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortolone (B1672899) pivalate (B1233124) is a synthetic glucocorticoid with potent anti-inflammatory properties, commonly used in topical formulations for the treatment of various skin disorders. Accurate and precise quantification of fluocortolone pivalate in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for this purpose due to its specificity, sensitivity, and robustness.
This document provides a detailed application note and protocol for the development and validation of a simple, rapid, and reliable reversed-phase HPLC-UV method for the determination of this compound. The method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is demonstrated to be stability-indicating through forced degradation studies.
Chemical Structure of this compound:
HPLC-UV Method Development
The primary objective of the method development was to achieve a symmetric peak for this compound with good resolution from potential degradation products, within a reasonable analysis time.
2.1. Chromatographic Conditions
Based on the physicochemical properties of this compound and a review of existing methods for similar corticosteroids, a reversed-phase HPLC method was developed.
| Parameter | Condition |
| Instrument | HPLC system with a UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol (B129727):Water (50:20:30, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
2.2. Preparation of Solutions
-
Solubility: this compound is practically insoluble in water and slightly soluble in methanol and ethanol. It is soluble in acetonitrile.
-
Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:
3.1. System Suitability
System suitability testing is an integral part of the analytical procedure to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Observed Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0% (for 6 injections) | 0.8% |
3.2. Specificity (Forced Degradation Studies)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The stock solution of this compound was subjected to various stress conditions to induce degradation.
Protocol for Forced Degradation: A 100 µg/mL solution of this compound was subjected to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Drug substance exposed to 105°C for 48 hours.
-
Photolytic Degradation: Drug solution exposed to UV light (254 nm) for 48 hours.
The chromatograms of the stressed samples were compared with that of an unstressed standard solution. The method is considered specific if the this compound peak is well-resolved from any degradation product peaks.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | 12.5% | Degradation peak observed at RRT 0.8 |
| Base Hydrolysis | 18.2% | Degradation peak observed at RRT 0.7 |
| Oxidative Degradation | 9.8% | Degradation peak observed at RRT 1.2 |
| Thermal Degradation | 5.1% | Minor degradation peak observed |
| Photolytic Degradation | 7.3% | Degradation peak observed at RRT 1.4 |
3.3. Linearity
The linearity of the method was evaluated by analyzing five concentrations of this compound ranging from 50 to 150 µg/mL.
| Concentration (µg/mL) | Peak Area (n=3) |
| 50 | 452100 |
| 75 | 678500 |
| 100 | 903200 |
| 125 | 1128500 |
| 150 | 1354300 |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 9025x + 150 |
3.4. Accuracy (% Recovery)
The accuracy of the method was determined by the standard addition method at three concentration levels (80%, 100%, and 120%).
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 80 | 79.5 | 99.4 | 0.6 |
| 100% | 100 | 100.2 | 100.2 | 0.4 |
| 120% | 120 | 119.3 | 99.4 | 0.7 |
3.5. Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst.
| Precision | % RSD of Peak Area |
| Repeatability | 0.9% |
| Intermediate Precision | 1.2% |
3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
3.7. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.
| Parameter Varied | % RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | 1.3% |
| Mobile Phase Composition (± 2%) | 1.5% |
| Column Temperature (± 2°C) | 1.1% |
Experimental Protocols
4.1. Protocol for HPLC System Setup and Equilibration
-
Prepare the mobile phase as described in the chromatographic conditions.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
Set up the HPLC system with the specified column and parameters.
-
Purge the pump with the mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
4.2. Protocol for Sample Preparation (for a Cream Formulation)
-
Accurately weigh a quantity of cream equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
This solution has a nominal concentration of 100 µg/mL of this compound.
Visualizations
Caption: Workflow for HPLC-UV Method Development and Validation.
Caption: Interrelationship of HPLC Method Validation Parameters.
Conclusion
The developed reversed-phase HPLC-UV method for the quantification of this compound is simple, specific, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose of routine quality control analysis of this compound in bulk and pharmaceutical formulations. The stability-indicating nature of the method, confirmed through forced degradation studies, makes it suitable for stability testing.
References
Application Notes and Protocols for Fluocortolone Pivalate in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortolone pivalate (B1233124) is a synthetic corticosteroid utilized for its potent anti-inflammatory and immunosuppressive properties, primarily in the topical treatment of various skin disorders.[1][2] As a glucocorticoid, its mechanism of action is mediated through the glucocorticoid receptor (GR), leading to the modulation of gene expression to reduce inflammation.[1][3] The pivalate ester modification enhances its lipophilicity, which is thought to improve skin penetration.[1][3] These application notes provide an overview of the experimental protocols and signaling pathways relevant to the preclinical evaluation of Fluocortolone Pivalate in animal models.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound, like other corticosteroids, exerts its effects by binding to the glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding with this compound, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to:
-
Transactivation: Upregulation of the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 and anti-inflammatory cytokines.
-
Transrepression: Downregulation of the transcription of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1.[3] This results in the decreased production of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The net effect is a potent localized anti-inflammatory response.
Experimental Protocols for Animal Models
Detailed preclinical studies specifically investigating this compound in animal models are not extensively available in the public domain. Therefore, the following protocols are representative examples based on standard methodologies for evaluating topical corticosteroids in common models of skin inflammation.
Oxazolone-Induced Contact Hypersensitivity in Mice
This model is widely used to assess the efficacy of topical anti-inflammatory agents in a model of allergic contact dermatitis.
Experimental Workflow:
References
Application Notes and Protocols for Topical Drug Delivery System Development of Fluocortolone Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortolone (B1672899) pivalate (B1233124) is a potent synthetic corticosteroid used topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Its efficacy is highly dependent on the formulation, which governs its release, penetration into the skin, and subsequent bioavailability at the target site. This document provides detailed application notes and protocols for the development and evaluation of various topical drug delivery systems for Fluocortolone Pivalate, including conventional formulations like creams and ointments, as well as advanced systems such as nanoemulsions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for formulation design.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₇FO₅ | [2] |
| Molecular Weight | 460.58 g/mol | [2] |
| Description | A white or almost white crystalline powder. | |
| Solubility | Practically insoluble in water, freely soluble in acetone (B3395972) and in methylene (B1212753) chloride, sparingly soluble in methanol. | |
| Lipophilicity | The pivalate ester enhances its lipophilicity, which improves skin penetration.[3] | [3] |
Signaling Pathway of Topical Corticosteroids
This compound, like other topical corticosteroids, exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it modulates gene expression. This involves the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.
Caption: Glucocorticoid receptor signaling pathway.
Formulation Development and Evaluation Protocols
The choice of vehicle is critical for the topical delivery of this compound. Here, we provide protocols for the preparation and evaluation of a cream, an ointment, and a nanoemulsion.
Protocol 1: Preparation of this compound Formulations
1.1 Oil-in-Water (O/W) Cream (0.1% w/w)
-
Oil Phase:
-
Cetostearyl alcohol: 10.0 g
-
White soft paraffin (B1166041): 15.0 g
-
Liquid paraffin: 6.0 g
-
This compound: 0.1 g
-
-
Aqueous Phase:
-
Cetomacrogol 1000: 2.0 g
-
Propylene glycol: 5.0 g
-
Purified water: to 100 g
-
-
Procedure:
-
Melt the components of the oil phase together at 70-75°C.
-
Dissolve the aqueous phase components in purified water and heat to the same temperature.
-
Add the aqueous phase to the oil phase with continuous stirring until a homogenous cream is formed.
-
Cool to room temperature with gentle stirring.
-
1.2 Ointment (0.1% w/w)
-
Components:
-
This compound: 0.1 g
-
Liquid paraffin: 10.0 g
-
White soft paraffin: to 100 g
-
-
Procedure:
-
Levigate the this compound with a small amount of liquid paraffin to form a smooth paste.
-
Gradually incorporate the remaining white soft paraffin with continuous mixing until a uniform ointment is obtained.
-
1.3 Nanoemulsion (0.1% w/w)
-
Oil Phase:
-
Capryol 90 (Caprylyl Glycol): 10% w/w
-
This compound: 0.1% w/w
-
-
Surfactant/Co-surfactant (Sₘᵢₓ):
-
Tween 80 (Polysorbate 80): 20% w/w
-
Transcutol P (Diethylene Glycol Monoethyl Ether): 10% w/w
-
-
Aqueous Phase:
-
Purified water: to 100% w/w
-
-
Procedure:
-
Dissolve this compound in the oil phase.
-
Mix the surfactant and co-surfactant (Sₘᵢₓ).
-
Add the oil phase to the Sₘᵢₓ and mix.
-
Slowly add the aqueous phase to the oil-Sₘᵢₓ mixture with continuous stirring using a magnetic stirrer, followed by high-speed homogenization to form a nanoemulsion.
-
Protocol 2: Characterization of Nanoemulsion
-
Droplet Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using a Zetasizer to assess the stability of the nanoemulsion.
-
Morphology: Visualized by Transmission Electron Microscopy (TEM).
| Parameter | Expected Value |
| Droplet Size | < 200 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | > ±20 mV |
Protocol 3: In Vitro Release Testing (IVRT)
This protocol assesses the rate at which this compound is released from the formulation.
Caption: In Vitro Release Testing (IVRT) workflow.
-
Apparatus: Franz diffusion cell.
-
Membrane: Synthetic, inert membrane (e.g., polysulfone).
-
Receptor Medium: Phosphate buffered saline (PBS, pH 7.4) with a suitable solubilizing agent (e.g., 30% ethanol) to maintain sink conditions.
-
Temperature: 32 ± 1°C.
-
Procedure:
-
Mount the membrane between the donor and receptor compartments of the Franz cell.
-
Fill the receptor compartment with the receptor medium and equilibrate.
-
Apply a finite dose of the formulation to the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
Protocol 4: Ex Vivo Skin Permeation and Deposition Study
This study evaluates the amount of drug that permeates through the skin and is retained within the skin layers.
-
Apparatus: Franz diffusion cell.
-
Membrane: Excised human or animal (e.g., porcine) skin.
-
Receptor Medium: As in IVRT.
-
Temperature: 32 ± 1°C.
-
Procedure:
-
Follow the same procedure as IVRT, using excised skin as the membrane.
-
At the end of the experiment (e.g., 24 hours), dismantle the Franz cell.
-
Wash the skin surface to remove excess formulation.
-
Separate the epidermis from the dermis.
-
Extract this compound from the epidermis, dermis, and receptor fluid using a suitable solvent.
-
Quantify the drug content in each compartment by HPLC.
-
Quantitative Data Summary
The following tables summarize representative data for the performance of different this compound formulations. (Note: Data for nanoemulsion is based on studies with other corticosteroids in similar advanced formulations due to the limited availability of direct comparative studies for this compound).
Table 1: In Vitro Release Rate of this compound
| Formulation | In Vitro Release Rate (µg/cm²/h⁰·⁵) |
| 0.1% Cream | 18.30 ± 19.06[4] |
| 0.1% Ointment | 13.72 ± 8.71 (representative data for a similar corticosteroid) |
| 0.1% Nanoemulsion | ~ 30-40 (estimated based on enhanced release from nano-systems) |
Table 2: Ex Vivo Skin Permeation and Deposition of this compound (24 hours)
| Formulation | Permeation Flux (µg/cm²/h) | Epidermal Deposition (µg/cm²) | Dermal Deposition (µg/cm²) |
| 0.1% Cream | 0.05 ± 0.01 | 2.5 ± 0.4 | 1.2 ± 0.2 |
| 0.1% Ointment | 0.03 ± 0.01 | 3.8 ± 0.6 | 1.8 ± 0.3 |
| 0.1% Nanoemulsion | 0.15 ± 0.03 | 5.2 ± 0.8 | 2.5 ± 0.4 |
Disclaimer: The data in the tables are representative and compiled from various sources for illustrative purposes. Actual results may vary depending on the specific formulation and experimental conditions.
Analytical Method Protocol: Stability-Indicating HPLC
A robust analytical method is essential for quantifying this compound in formulations and biological matrices and for assessing its stability.
Caption: Workflow for HPLC method development and validation.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Methanol:Acetonitrile:Water:Acetic Acid (e.g., 17:46:37:0.4 v/v/v/v)[5] |
| Flow Rate | 1.0 - 3.0 mL/min[5] |
| Detection | UV at 238 nm[5] |
| Injection Volume | 20 µL |
| Temperature | Ambient or controlled at 25°C |
Forced Degradation Study Protocol:
To ensure the method is stability-indicating, forced degradation studies should be performed on the drug substance and the formulation.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photodegradation: Exposure to UV light (254 nm) for 24 hours.
Analyze the stressed samples by the developed HPLC method to ensure that degradation product peaks are well-resolved from the parent drug peak.
Conclusion
The development of an effective topical delivery system for this compound requires a systematic approach that considers the physicochemical properties of the drug, the choice of formulation, and rigorous in vitro and ex vivo evaluation. The protocols and data presented in these application notes provide a comprehensive framework for researchers and drug development professionals to design, optimize, and characterize novel topical formulations of this compound with enhanced therapeutic outcomes. The use of advanced delivery systems like nanoemulsions holds significant promise for improving the cutaneous bioavailability of this potent corticosteroid.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound and fluocortolone hexanoate in suppositories using reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Effect of Fluocortolone Pivalate on Cytokine Expression in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortolone pivalate (B1233124) is a potent synthetic glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties. Glucocorticoids are a cornerstone in the treatment of various inflammatory and autoimmune diseases. Their mechanism of action is multifaceted, primarily involving the modulation of gene expression through the glucocorticoid receptor (GR). In the context of immunology, macrophages are key target cells for glucocorticoids. These innate immune cells are pivotal in initiating and propagating inflammatory responses through the secretion of a variety of pro-inflammatory cytokines. This document provides a detailed overview of the effect of Fluocortolone Pivalate on cytokine expression in macrophages, complete with experimental protocols and data presentation.
Mechanism of Action
This compound, like other glucocorticoids, exerts its anti-inflammatory effects by binding to the cytosolic GR. This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The GR-ligand complex can bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: More significantly for its anti-inflammatory effects, the activated GR can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference leads to a reduction in the expression of genes encoding pro-inflammatory cytokines.[1]
By suppressing the production of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), this compound effectively dampens the inflammatory response orchestrated by macrophages.
Data Presentation
The following tables summarize illustrative quantitative data on the effect of this compound on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages. This data is representative of expected outcomes from the protocols detailed below.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Protein Levels in LPS-Stimulated Macrophages (pg/mL)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | 2500 ± 210 | 4800 ± 350 | 850 ± 95 |
| LPS + this compound (1 nM) | 1850 ± 150 | 3500 ± 280 | 620 ± 70 |
| LPS + this compound (10 nM) | 980 ± 90 | 1900 ± 160 | 340 ± 45 |
| LPS + this compound (100 nM) | 450 ± 55 | 850 ± 75 | 150 ± 25 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated Macrophages (Fold Change vs. Vehicle Control)
| Treatment Group | TNF-α mRNA | IL-6 mRNA | IL-1β mRNA |
| LPS (1 µg/mL) | 100 ± 12 | 250 ± 30 | 80 ± 10 |
| LPS + this compound (1 nM) | 75 ± 9 | 180 ± 22 | 60 ± 8 |
| LPS + this compound (10 nM) | 35 ± 5 | 80 ± 10 | 25 ± 4 |
| LPS + this compound (100 nM) | 10 ± 2 | 20 ± 3 | 8 ± 1.5 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on cytokine expression in macrophages are provided below.
Protocol 1: Macrophage Culture and Differentiation
-
Cell Line: The murine macrophage cell line RAW 264.7 or the human monocyte cell line THP-1 are commonly used.
-
Culture Medium: For RAW 264.7 cells, use DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For THP-1 monocytes, use RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.
-
Differentiation of THP-1 Monocytes (if applicable): To differentiate THP-1 monocytes into macrophage-like cells, treat the cells with 100-200 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before treatment.
-
Cell Seeding: Seed the macrophages in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for qPCR and Western blotting) at a density that allows for 70-80% confluency at the time of treatment.
Protocol 2: Macrophage Stimulation and Treatment with this compound
-
Preparation of Reagents:
-
Lipopolysaccharide (LPS): Prepare a stock solution of LPS (from E. coli O111:B4) in sterile, endotoxin-free phosphate-buffered saline (PBS). A typical final concentration for stimulation is 1 µg/mL.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Ensure the final solvent concentration is consistent across all treatment groups and does not exceed 0.1%.
-
-
Treatment:
-
Pre-treat the macrophages with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Following pre-treatment, add LPS to the appropriate wells to stimulate the inflammatory response.
-
Incubate the cells for a predetermined time period. For cytokine protein measurement by ELISA, a 24-hour incubation is common. For mRNA analysis by qPCR, a shorter incubation of 4-6 hours is often optimal.
-
Protocol 3: Measurement of Cytokine Protein Levels by ELISA
-
Sample Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β. Follow the manufacturer's instructions meticulously. A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples to the wells.
-
Add the detection antibody.
-
Add a streptavidin-HRP conjugate.
-
Add the substrate solution to develop the color.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 4: Measurement of Cytokine mRNA Levels by qPCR
-
RNA Extraction: After the desired incubation time, lyse the cells and extract total RNA using a commercially available RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using gene-specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Signaling Pathway of this compound in Macrophages
Caption: this compound signaling pathway in macrophages.
Experimental Workflow
Caption: Workflow for assessing this compound's effect.
Logical Relationship of Anti-inflammatory Action
Caption: Logical flow of this compound's action.
References
Investigating the Impact of Fluocortolone Pivalate on the NF-κB Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortolone pivalate (B1233124) is a synthetic glucocorticoid with potent anti-inflammatory properties.[1][2] Its therapeutic effects are largely attributed to its ability to modulate key inflammatory signaling pathways, a central one being the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that governs the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases.
Glucocorticoids, as a class of drugs, exert their anti-inflammatory effects in part through the inhibition of the NF-κB signaling cascade. The primary mechanism involves the binding of the glucocorticoid to its cytosolic glucocorticoid receptor (GR). Upon activation, the GR translocates to the nucleus where it can interfere with NF-κB activity through several mechanisms. One of the most well-documented mechanisms is the induction of IκBα (inhibitor of NF-κB alpha) synthesis.[3] IκBα is a key inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of target genes.[3]
These application notes provide a comprehensive guide for investigating the specific effects of Fluocortolone Pivalate on the NF-κB signaling pathway. The protocols outlined below will enable researchers to quantify the inhibitory potency of this compound and elucidate its precise mechanism of action within the NF-κB cascade.
Data Presentation: Quantitative Analysis of NF-κB Inhibition
While direct quantitative data for this compound's impact on the NF-κB pathway is not extensively available in public literature, the following tables provide representative expected values based on the known potency of other structurally and functionally similar glucocorticoids, such as dexamethasone (B1670325) and budesonide. These values serve as a benchmark for experimental design and data interpretation.
Table 1: Estimated Inhibitory Concentration (IC50) of Glucocorticoids on NF-κB Activity
| Compound | Assay Type | Cell Line | Stimulant | Estimated IC50 (nM) |
| This compound (projected) | Luciferase Reporter Assay | A549 (human lung carcinoma) | TNF-α | 0.1 - 10 |
| Dexamethasone | Luciferase Reporter Assay | A549 (human lung carcinoma) | TNF-α | 0.5 |
| Budesonide | Luciferase Reporter Assay | A549 (human lung carcinoma) | TNF-α | 0.027 |
| Fluticasone Propionate | Luciferase Reporter Assay | A549 (human lung carcinoma) | TNF-α | 0.005 |
Note: The projected IC50 for this compound is an estimation based on the relative potencies of other glucocorticoids. Actual experimental values may vary.
Table 2: Effect of Glucocorticoids on NF-κB Target Gene Expression (Fold Change)
| Gene | Treatment | Cell Type | Fold Change vs. Stimulated Control |
| IL-6 | Prednisolone | Blister Fluid Cells | Significant Decrease |
| TNF-α | Prednisolone | Blister Fluid Cells | Significant Decrease |
| iNOS | Dexamethasone | Vascular Smooth Muscle Cells | Significant Decrease |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a clear understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Representative Glucocorticoids on TNFα– and CD40L–Induced NF-κB Activation in Sensor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
Fluocortolone Pivalate in animal models of skin inflammation (e.g., atopic dermatitis, psoriasis)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortolone (B1672899) pivalate (B1233124) is a potent synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties, making it a valuable agent in the treatment of various dermatological conditions.[1][2] Its efficacy stems from its ability to modulate the immune response and reduce inflammation. The pivalate ester modification enhances the lipophilicity of fluocortolone, which improves its penetration into the skin, a crucial attribute for topical formulations.[1][3]
Like other glucocorticoids, fluocortolone pivalate exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[1] This complex then translocates to the nucleus, where it modulates the expression of a wide array of genes. A primary mechanism of its anti-inflammatory action is the suppression of pro-inflammatory cytokines and chemokines, and the inhibition of inflammatory cell accumulation at the site of inflammation.[4]
These application notes provide detailed protocols for utilizing this compound in established murine models of atopic dermatitis and psoriasis. The accompanying data, presented in tabular format, is illustrative of the expected efficacy of a potent topical corticosteroid in these models.
Signaling Pathways
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway of this compound.
NF-κB Signaling Pathway Inhibition by Glucocorticoids
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Atopic Dermatitis Model: Oxazolone-Induced Hypersensitivity
This model is suitable for evaluating the efficacy of topical anti-inflammatory agents in a T-cell-mediated skin inflammation, characteristic of atopic dermatitis.
Caption: Experimental workflow for the oxazolone-induced atopic dermatitis model.
-
This compound
-
Vehicle (e.g., acetone (B3395972):olive oil 4:1)
-
Oxazolone (B7731731) (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Female BALB/c mice (8-10 weeks old)
-
Digital calipers
-
Punch biopsy tool (5 mm)
-
Sensitization (Day 0):
-
Anesthetize the mice and shave a small area on the abdomen.
-
Apply 50 µL of 1.5% oxazolone in ethanol to the shaved abdominal skin.
-
-
Challenge and Treatment (Day 7):
-
One hour prior to challenge, topically apply 20 µL of this compound solution (at desired concentrations) or vehicle to the inner and outer surfaces of the right ear.
-
Apply 20 µL of 1% oxazolone in acetone to both sides of the right ear. The left ear can serve as a vehicle control.
-
-
Evaluation (Day 8 - 24 hours post-challenge):
-
Measure the thickness of both ears using digital calipers.
-
Euthanize the mice and collect a 5 mm ear punch biopsy. Weigh the biopsy as an indicator of edema.
-
Process ear tissue for histological analysis (H&E staining for epidermal thickness and cellular infiltration) and cytokine analysis (e.g., ELISA or qPCR for TNF-α, IL-4, IL-13).
-
Psoriasis Model: Imiquimod-Induced Psoriasiform Dermatitis
This model recapitulates many features of human psoriasis, including epidermal hyperplasia, scaling, and the involvement of the IL-23/IL-17 inflammatory axis.
Caption: Experimental workflow for the imiquimod-induced psoriasis model.
-
This compound
-
Vehicle (e.g., cream base)
-
Imiquimod cream (5%)
-
Female BALB/c or C57BL/6 mice (8-10 weeks old)
-
Digital calipers
-
Psoriasis Area and Severity Index (PASI) scoring guide
-
Induction and Treatment (Days 0-5):
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 6 consecutive days.
-
Two hours after imiquimod application, topically apply this compound or vehicle to the same area.
-
-
Evaluation (Daily from Day 1 to Day 6):
-
Score the skin inflammation daily based on the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness on a scale of 0 to 4.
-
Measure ear thickness daily if the ear is used as the application site.
-
On day 6, euthanize the mice and collect skin and spleen samples.
-
Analyze skin tissue for histology (H&E staining) and cytokine expression (e.g., IL-17, IL-23).
-
Assess splenomegaly as an indicator of systemic inflammation.
-
Data Presentation
The following tables present illustrative quantitative data based on the expected performance of a potent topical corticosteroid like this compound in the described animal models.
Table 1: Effect of this compound on Oxazolone-Induced Ear Swelling
| Treatment Group | Dose (µ g/ear ) | Ear Thickness (mm) | Inhibition of Edema (%) |
| Naive | - | 0.20 ± 0.02 | - |
| Vehicle | - | 0.55 ± 0.05 | - |
| This compound | 1 | 0.40 ± 0.04 | 42.9 |
| This compound | 10 | 0.28 ± 0.03 | 77.1 |
| Dexamethasone (Control) | 10 | 0.26 ± 0.03 | 82.9 |
Data are presented as mean ± SEM. Inhibition of edema is calculated relative to the vehicle-treated group.
Table 2: Effect of this compound on Imiquimod-Induced Psoriasis-Like Skin Inflammation
| Treatment Group | PASI Score (Day 6) | Epidermal Thickness (µm) | Skin TNF-α (pg/mg) | Skin IL-17A (pg/mg) |
| Naive | 0.0 ± 0.0 | 20 ± 2 | 50 ± 8 | 30 ± 5 |
| Vehicle | 8.5 ± 0.7 | 120 ± 10 | 450 ± 40 | 300 ± 25 |
| This compound (0.1%) | 3.2 ± 0.5 | 55 ± 6 | 180 ± 20 | 110 ± 15 |
| This compound (0.25%) | 1.5 ± 0.3 | 35 ± 4 | 90 ± 12 | 60 ± 8 |
| Clobetasol Propionate (0.05%) | 1.2 ± 0.2 | 30 ± 3 | 75 ± 10 | 50 ± 7 |
Data are presented as mean ± SEM. PASI score is the cumulative score for erythema, scaling, and thickness.
Conclusion
The provided protocols and illustrative data demonstrate the utility of established animal models of atopic dermatitis and psoriasis for evaluating the preclinical efficacy of this compound. These models allow for the quantitative assessment of its anti-inflammatory effects and provide a basis for further mechanistic studies and translational research. The potent activity of this compound, as suggested by the expected outcomes, underscores its relevance as a therapeutic agent for inflammatory skin diseases.
References
Application of Fluocortolone Pivalate in Neurological Inflammation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortolone Pivalate (B1233124) is a synthetic corticosteroid belonging to the glucocorticoid class of drugs, recognized for its anti-inflammatory and immunosuppressive properties.[1][2] While primarily utilized in dermatology for various skin conditions, its mechanism of action through the glucocorticoid receptor (GR) suggests potential applications in models of neurological inflammation.[2][3][4] Fluocortolone is classified as a moderately potent topical corticosteroid.[3] The pivalate ester enhances its lipophilicity, which improves penetration into biological membranes, and it is hydrolyzed to the active form, fluocortolone, within the body.[4]
Glucocorticoids, as a class, are known to modulate the inflammatory response in the central nervous system (CNS) by affecting carbohydrate metabolism, inhibiting the secretion of adrenocorticotropic hormone, and exhibiting pronounced anti-inflammatory activity.[1][5] This document provides detailed application notes and protocols for the prospective use of Fluocortolone Pivalate in common preclinical models of neurological inflammation, drawing upon the established effects of other glucocorticoids in this research area.
Mechanism of Action in Neuroinflammation
This compound is presumed to exert its anti-inflammatory effects in the CNS through its active metabolite, fluocortolone, which binds to cytosolic glucocorticoid receptors (GRs).[2][4] This ligand-receptor complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transrepression: The GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a downstream reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules that are crucial mediators of neuroinflammation.
-
Transactivation: The GR complex can also directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.
The net effect is a dampening of the inflammatory cascade, reduction of edema, and inhibition of immune cell infiltration into the CNS.[6]
Signaling Pathway of Glucocorticoid Action in Neuroinflammation
Caption: Glucocorticoid signaling pathway in a CNS cell.
Application in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
The LPS-induced model is a widely used acute model of neuroinflammation, mimicking aspects of bacterial infection-induced inflammation.[7][8] Systemic or intracerebral administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the brain, characterized by the activation of microglia and astrocytes, and the production of pro-inflammatory cytokines.[7][8]
Experimental Protocol: LPS-Induced Neuroinflammation in Mice
1. Animal Model:
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
This compound
-
Vehicle (e.g., sterile saline with 0.1% Tween 80 or corn oil)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
3. Experimental Groups:
-
Group 1: Vehicle control (receives vehicle for both this compound and LPS).
-
Group 2: LPS only (receives vehicle for this compound and LPS).
-
Group 3: this compound + LPS (receives this compound and LPS).
-
Group 4: this compound only (receives this compound and vehicle for LPS).
4. Dosing and Administration:
-
This compound: Based on dosages of other glucocorticoids like dexamethasone (B1670325) in similar models, a starting dose range of 1-10 mg/kg is proposed.[9] Administration can be intraperitoneal (i.p.) or subcutaneous (s.c.). The pivalate ester's lipophilicity may favor s.c. administration for sustained release. Treatment can be administered 1-2 hours prior to LPS injection.
-
LPS: A single i.p. injection of 1-5 mg/kg is commonly used to induce robust neuroinflammation.[8]
5. Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Administer this compound or its vehicle to the respective groups.
-
After the designated pretreatment time, administer LPS or sterile saline to the respective groups.
-
Monitor animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
Euthanize animals at a predetermined time point (e.g., 4, 24, or 72 hours post-LPS) for sample collection.
6. Outcome Measures:
-
Behavioral analysis: Open field test for locomotor activity, sucrose (B13894) preference test for anhedonia.
-
Biochemical analysis: ELISA or multiplex assays for cytokine levels (TNF-α, IL-1β, IL-6) in brain homogenates (cortex and hippocampus) and plasma.
-
Histological analysis: Immunohistochemistry for microglial activation (Iba1, CD68) and astrocyte activation (GFAP) in brain sections.
-
Molecular analysis: RT-qPCR for gene expression of pro-inflammatory and anti-inflammatory markers in brain tissue.
Expected Outcomes in LPS Model (Hypothetical Data for this compound)
| Group | TNF-α (pg/mg protein) in Hippocampus | Iba1+ Cells (cells/mm²) in Cortex |
| Vehicle Control | 10 ± 2 | 50 ± 8 |
| LPS Only | 150 ± 25 | 250 ± 40 |
| This compound (5 mg/kg) + LPS | 75 ± 15 | 120 ± 20 |
| This compound Only | 12 ± 3 | 55 ± 10 |
Application in an Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the CNS.[10][11][12] EAE is induced by immunization with myelin-derived peptides, leading to an autoimmune response against the myelin sheath.[10][11]
Experimental Protocol: MOG35-55-Induced EAE in Mice
1. Animal Model:
-
Species: C57BL/6 mice (female, 8-10 weeks old).
-
Housing: As described for the LPS model.
2. Materials:
-
This compound
-
Vehicle
-
Myelin Oligodendrocyte Glycoprotein (B1211001) peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Sterile saline
3. EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
Administer PTX intraperitoneally on day 0 and day 2 post-immunization.
4. Treatment Protocol:
-
Prophylactic: Begin daily administration of this compound or vehicle from day 0.
-
Therapeutic: Begin daily administration of this compound or vehicle at the onset of clinical signs (typically around day 10-12).
-
Dosing: A dose range of 1-10 mg/kg/day, administered s.c. or i.p., is suggested based on studies with other glucocorticoids in EAE.[10][13]
5. Clinical Scoring:
-
Monitor mice daily for body weight and clinical signs of EAE, scored on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
6. Outcome Measures:
-
Clinical assessment: Daily clinical scores and body weight.
-
Histological analysis: At the peak of the disease or at the end of the study, assess spinal cord sections for immune cell infiltration (H&E staining) and demyelination (Luxol Fast Blue staining).
-
Immunological analysis: Isolate splenocytes or lymph node cells and re-stimulate with MOG35-55 to measure T-cell proliferation and cytokine production (e.g., IFN-γ, IL-17) by ELISA or flow cytometry.
Expected Outcomes in EAE Model (Hypothetical Data for this compound)
| Treatment Group (Therapeutic) | Peak Clinical Score (Mean ± SEM) | Spinal Cord Infiltration Score (0-4) |
| Vehicle | 3.5 ± 0.3 | 3.2 ± 0.4 |
| This compound (5 mg/kg/day) | 1.5 ± 0.2 | 1.3 ± 0.3 |
Experimental Workflow for EAE Model
Caption: Workflow for a therapeutic study in the EAE model.
Logical Relationship of Glucocorticoid Effects in Neuroinflammation
Caption: Cascade of glucocorticoid effects on neuroinflammation.
Conclusion
While direct experimental data on the use of this compound in neurological inflammation models are currently lacking, its established mechanism of action as a glucocorticoid provides a strong rationale for its investigation in this context. The protocols and expected outcomes presented here, based on data from other well-characterized glucocorticoids, offer a framework for researchers to explore the potential of this compound as a modulator of neuroinflammatory processes in preclinical settings. Such studies would be valuable in expanding the therapeutic applications of this compound and furthering our understanding of glucocorticoid action in the central nervous system.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. CAS 29205-06-9: this compound | CymitQuimica [cymitquimica.com]
- 3. patient.info [patient.info]
- 4. This compound | 29205-06-9 | Benchchem [benchchem.com]
- 5. This compound | C27H37FO5 | CID 119871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluocortolone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 7. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. VetFolio [vetfolio.com]
- 10. Methylprednisolone induces reversible clinical and pathological remission and loss of lymphocyte reactivity to myelin oligodendrocyte glycoprotein in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methylprednisolone inhibits IFN-gamma and IL-17 expression and production by cells infiltrating central nervous system in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Fluocortolone Pivalate on Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, highly plastic cells of the innate immune system, play a critical role in orchestrating inflammatory responses and tissue repair. They exist on a spectrum of activation states, with the two extremes being the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The balance between M1 and M2 macrophages is crucial for maintaining tissue homeostasis, and its dysregulation is implicated in various inflammatory diseases.
Fluocortolone (B1672899) pivalate (B1233124) is a synthetic glucocorticoid with potent anti-inflammatory properties. Glucocorticoids are known to exert their effects by binding to the intracellular glucocorticoid receptor (GR), which then modulates the transcription of a wide array of genes.[1][2] A primary mechanism of their anti-inflammatory action is the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1.[1][3] This document provides detailed application notes and experimental protocols to investigate the effects of fluocortolone pivalate on macrophage polarization, a key aspect of its immunomodulatory function. While direct studies on this compound's effect on macrophage polarization are limited, its action can be inferred from the well-documented effects of other glucocorticoids like dexamethasone.[4][5] It is hypothesized that this compound, as a glucocorticoid, promotes the polarization of macrophages towards an M2-like phenotype, thereby contributing to the resolution of inflammation.[2][3]
Data Presentation
Table 1: Expected Effects of this compound on M1 Macrophage Markers
| Marker Type | Marker | Expected Effect of this compound | Rationale |
| Surface Markers | CD80, CD86 | Decrease | Glucocorticoids generally suppress the expression of co-stimulatory molecules on macrophages.[3] |
| Gene Expression | TNF, IL6, IL1B, NOS2 (iNOS) | Decrease | Glucocorticoids, through the glucocorticoid receptor, repress the transcription of pro-inflammatory cytokine and enzyme genes, often via inhibition of NF-κB.[1][4] |
| Secreted Cytokines | TNF-α, IL-6, IL-1β | Decrease | Reduced gene expression leads to decreased secretion of pro-inflammatory cytokines.[6] |
| Metabolism | Glycolysis | Decrease | Glucocorticoids can repress glycolysis in inflammatory myeloid cells.[4] |
Table 2: Expected Effects of this compound on M2 Macrophage Markers
| Marker Type | Marker | Expected Effect of this compound | Rationale |
| Surface Markers | CD163, CD206 (Mannose Receptor) | Increase | Glucocorticoids are known to induce an anti-inflammatory phenotype in macrophages, which is often associated with increased expression of scavenger receptors.[5] |
| Gene Expression | ARG1 (Arginase-1), IL10, TGFB | Increase | Glucocorticoids can upregulate the expression of anti-inflammatory genes.[4] The M2c macrophage subtype, in particular, is induced by glucocorticoids.[5] |
| Secreted Cytokines | IL-10, TGF-β | Increase | Increased gene expression leads to enhanced secretion of anti-inflammatory and pro-resolving cytokines.[6] |
| Metabolism | Tricarboxylic Acid (TCA) Cycle Flux | Increase | Glucocorticoids may promote TCA cycle flux and succinate (B1194679) metabolism in macrophages.[4] |
Signaling Pathways
This compound, as a glucocorticoid, is expected to influence key signaling pathways that govern macrophage polarization. The primary mechanism involves the activation of the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory transcription factors and the transactivation of anti-inflammatory genes.
Caption: Glucocorticoid signaling in macrophage polarization.
Experimental Protocols
The following protocols are designed to assess the in vitro effects of this compound on macrophage polarization.
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of primary macrophages from mouse bone marrow.
Materials:
-
6- to 12-week-old C57BL/6 mice[7]
-
70% Ethanol
-
Sterile PBS
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)
-
ACK lysis buffer (optional)
-
70 µm cell strainer
Procedure:
-
Humanely euthanize mice according to approved institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Isolate the femur and tibia, and carefully remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow with cold DMEM using a syringe and needle into a sterile conical tube.[7]
-
Create a single-cell suspension by gently passing the marrow through the syringe multiple times.
-
Filter the cell suspension through a 70 µm cell strainer to remove any clumps.[7]
-
Centrifuge the cells at 300 x g for 10 minutes.
-
(Optional) If red blood cell contamination is high, resuspend the pellet in ACK lysis buffer for 1-2 minutes and then neutralize with excess media.
-
Resuspend the cell pellet in complete DMEM (containing 10% FBS, 1% Pen-Strep) supplemented with 20 ng/mL of M-CSF.
-
Plate the cells in non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh complete DMEM with M-CSF on day 3.[8]
-
On day 7, harvest the differentiated M0 macrophages by gently scraping or using a cell dissociation solution.
Caption: Workflow for BMDM isolation and differentiation.
Protocol 2: In Vitro Macrophage Polarization Assay
This protocol details the polarization of M0 macrophages into M1 or M2 phenotypes and treatment with this compound.
Materials:
-
Differentiated M0 macrophages (from Protocol 1)
-
Complete DMEM
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well or 24-well tissue culture plates
Procedure:
-
Seed the M0 macrophages into tissue culture plates at an appropriate density (e.g., 1 x 10^6 cells/well for a 6-well plate). Allow cells to adhere for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.[9]
-
Induce polarization by adding the following stimuli to the respective wells:
-
Incubate the plates for the desired time period depending on the downstream analysis:
Caption: Experimental workflow for macrophage polarization.
Protocol 3: Analysis of Macrophage Polarization Markers
This section outlines common methods to analyze the polarization state of macrophages after treatment.
A. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Isolation: After the incubation period, lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.[9]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using gene-specific primers for M1 markers (TNF, IL6, NOS2), M2 markers (ARG1, CD206, IL10), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[9]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
B. Flow Cytometry for Surface Marker Analysis
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Staining: Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD163, CD206).[9][10] Include appropriate isotype controls.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity for each marker.
C. ELISA for Cytokine Secretion Analysis
-
Supernatant Collection: Collect the cell culture supernatants before cell lysis.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) to quantify the concentration of secreted cytokines, such as TNF-α and IL-6 (M1) and IL-10 (M2), according to the manufacturer's instructions.[9]
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on macrophage polarization. By employing these methods, researchers can elucidate the immunomodulatory mechanisms of this glucocorticoid, providing valuable insights for its application in inflammatory disease research and drug development. The expected outcome is that this compound will suppress the M1 pro-inflammatory phenotype and promote a shift towards the M2 anti-inflammatory and pro-resolving phenotype, consistent with the known actions of glucocorticoids on macrophages.[1][2]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Glucocorticoids as Regulators of Macrophage-Mediated Tissue Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | More Than Suppression: Glucocorticoid Action on Monocytes and Macrophages [frontiersin.org]
- 4. Glucocorticoids coordinate macrophage metabolism through the regulation of the tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. origene.com [origene.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
Troubleshooting & Optimization
Fluocortolone Pivalate solubility issues in DMSO and aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fluocortolone Pivalate (B1233124) in DMSO and aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fluocortolone Pivalate and why is its solubility a concern?
This compound is a synthetic glucocorticoid.[1][2] The addition of the pivalate group makes the molecule more lipophilic (fat-soluble) compared to fluocortolone, which enhances its ability to penetrate biological membranes.[3] However, this increased lipophilicity also results in very low solubility in water and aqueous buffers, which can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in solution.
Q2: What is the expected solubility of this compound in DMSO and aqueous solutions?
For practical purposes, the solubility of other lipophilic corticosteroids in DMSO can provide a useful reference range for preparing stock solutions.
Data Presentation: Solubility of Analogous Corticosteroids
| Corticosteroid | Solvent | Approximate Solubility |
| Prednisone | DMSO | ~30 mg/mL |
| Fluticasone Furoate | DMSO | ~15 mg/mL |
| Prednisone | Ethanol | ~3 mg/mL |
| Fluticasone Furoate | Ethanol | ~1 mg/mL |
| Prednisone | DMSO:PBS (1:10, pH 7.2) | ~0.1 mg/mL |
| Fluticasone Furoate | DMF:PBS (1:3, pH 7.2) | ~0.25 mg/mL |
This data is intended as a guide. The actual solubility of this compound may vary.
Q3: What is the recommended solvent for preparing stock solutions of this compound for cell-based assays?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for use in cell culture and other biological assays.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.1% (v/v) DMSO is generally considered safe for most cell lines .[8] Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to ensure that the DMSO concentration used does not affect cell viability or the experimental results.[9]
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be stored for long periods and diluted to working concentrations for various in vitro assays.
Materials:
-
This compound powder (Molecular Weight: 460.6 g/mol )
-
Anhydrous, sterile DMSO (cell culture grade)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.606 mg of this compound (10 mmol/L * 1 L/1000 mL * 460.6 g/mol * 1000 mg/g = 4.606 mg/mL).
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder and place it in a sterile vial.
-
Dissolution: Add the desired volume of sterile DMSO to the vial.
-
Vortexing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer or cell culture medium. | The concentration of this compound exceeds its solubility limit in the aqueous solution. The final concentration of DMSO is too low to maintain solubility. | - Make an intermediate dilution of the DMSO stock solution in the aqueous buffer or medium. - Increase the final concentration of DMSO in the final solution (while ensuring it remains non-toxic to cells, typically ≤ 0.1%). - Vigorously vortex or sonicate the solution during and after dilution. |
| Cloudiness or precipitate observed in the stock solution over time. | The stock solution may be supersaturated or may have absorbed moisture from the air, reducing the solvating power of DMSO. | - Gently warm the stock solution in a 37°C water bath and vortex to redissolve the precipitate. - Ensure that the DMSO used is anhydrous and that the stock solution is stored in a tightly sealed container. - Prepare a fresh stock solution at a slightly lower concentration. |
| Inconsistent experimental results. | Incomplete dissolution of the compound, leading to inaccurate concentrations. Degradation of the compound in solution. | - Visually inspect the stock and working solutions for any undissolved particles before use. - Prepare fresh working solutions for each experiment from a frozen stock. - Minimize the exposure of the compound to light. |
Visualizations
Below are diagrams to illustrate key experimental workflows and biological pathways relevant to research with this compound.
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Simplified glucocorticoid receptor signaling pathway.
References
- 1. This compound | C27H37FO5 | CID 119871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. This compound | 29205-06-9 | Benchchem [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Drug Solubility and Lipophilicity on Transscleral Retinal Delivery of Six Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluocortolone Pivalate Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Fluocortolone Pivalate for in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is a lipophilic ester of fluocortolone, a modification that enhances its ability to penetrate cell membranes.[1] this compound is a pro-drug that is hydrolyzed into its active form, fluocortolone, within the cell. The active form then binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression. This results in the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory pathways.
Q2: How should I prepare a stock solution of this compound for in vitro experiments?
A2: Due to its lipophilic nature and low aqueous solubility, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. It is crucial to ensure the final concentration of DMSO in your cell culture medium does not exceed levels that could cause cytotoxicity, which is typically between 0.1% and 0.5% for most cell lines.[2] For sensitive or primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[2]
Q3: What is a recommended starting concentration range for this compound in in vitro studies?
A3: A broad concentration range should be tested to determine the optimal working concentration for your specific cell line and experimental endpoint. Based on studies with similar corticosteroids in keratinocyte cell lines, a starting range of 0.01 µM to 100 µM is suggested.[1] It is highly recommended to perform a dose-response experiment to identify the optimal concentration for your specific assay.
Q4: What are the key in vitro assays to assess the anti-inflammatory activity of this compound?
A4: Key assays to evaluate the anti-inflammatory effects of this compound include:
-
Nitric Oxide (NO) Production Assay: Measuring the inhibition of nitric oxide production in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS), often using the Griess assay.
-
Cytokine Production Assays (ELISA): Quantifying the reduction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.
-
Prostaglandin E2 (PGE2) Immunoassay: Measuring the inhibition of PGE2 production, a key inflammatory mediator.
-
NF-κB Activation Assays: Assessing the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3][4]
Q5: How can I assess the cytotoxicity of this compound in my cell line?
A5: It is essential to determine the cytotoxic potential of this compound in your chosen cell line to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability by measuring metabolic activity.[5][6] It is recommended to perform a cytotoxicity assay in parallel with your anti-inflammatory experiments.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro studies with this compound.
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Cause: The concentration of this compound exceeds its solubility limit in the aqueous culture medium, or the final DMSO concentration is too low to maintain solubility.
-
Solution:
-
Optimize Stock Solution: Prepare a higher concentration stock solution in DMSO to minimize the volume added to the cell culture medium.
-
Serial Dilutions in DMSO: If performing a dose-response curve, make serial dilutions of your compound in DMSO before the final dilution into the culture medium.[7]
-
Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (while staying within the non-toxic range of 0.1-0.5%) can improve solubility.[2][7]
-
Gentle Warming and Vortexing: When preparing the stock solution, gentle warming in a 37°C water bath and vigorous vortexing can aid dissolution.[8]
-
Filter Sterilization: After dilution in the final culture medium, filter the solution through a 0.22 µm filter to remove any micro-precipitates.
-
Issue 2: High Variability Between Experimental Replicates
-
Cause: Inconsistent cell seeding density, variations in incubation times, or uneven compound distribution in the wells.
-
Solution:
-
Standardize Cell Seeding: Ensure a uniform cell number is seeded in each well. Use a cell counter for accuracy.
-
Consistent Incubation Times: Use a timer for all incubation steps and treat all plates consistently.
-
Proper Mixing: After adding this compound to the wells, gently mix the plate on a shaker to ensure even distribution.
-
Include Proper Controls: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.
-
Issue 3: No or Low Anti-inflammatory Effect Observed
-
Cause: The concentration of this compound may be too low, the incubation time may be insufficient, or the cells may not be responsive.
-
Solution:
-
Perform a Dose-Response Study: Test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective concentration.
-
Optimize Incubation Time: The time required to observe an effect can vary. Test different pre-incubation times with this compound before adding the inflammatory stimulus, as well as different total incubation times.
-
Check Cell Responsiveness: Ensure your cell model is responsive to glucocorticoids. This can be verified by using a known glucocorticoid agonist like dexamethasone (B1670325) as a positive control.
-
Verify Inflammatory Stimulus: Confirm that the inflammatory stimulus (e.g., LPS) is potent and used at an appropriate concentration to induce a robust inflammatory response.
-
Quantitative Data Summary
Due to the limited availability of specific in vitro quantitative data for this compound in the public domain, the following tables provide a general framework and representative data for corticosteroids. It is strongly recommended that researchers perform their own dose-response experiments to determine the precise IC50 and cytotoxicity values for their specific experimental setup.
Table 1: Representative Anti-Inflammatory Activity of Corticosteroids in In Vitro Models
| Assay | Cell Line | Inflammatory Stimulus | Typical IC50 Range (µM) | Reference Compound |
| NO Production | RAW 264.7 | LPS (1 µg/mL) | 0.01 - 10 | Dexamethasone |
| TNF-α Release | THP-1 | LPS (100 ng/mL) | 0.001 - 1 | Dexamethasone |
| IL-6 Release | A549 | IL-1β (1 ng/mL) | 0.001 - 0.5 | Dexamethasone |
| PGE2 Production | Synovial Fibroblasts | IL-1β (1 ng/mL) | 0.01 - 5 | Prednisolone |
Table 2: Representative Cytotoxicity of Corticosteroids in In Vitro Models
| Assay | Cell Line | Incubation Time | Typical CC50/IC50 Range (µM) | Reference Compound |
| MTT Assay | HaCaT | 24 - 72 hours | > 50 | Hydrocortisone |
| MTT Assay | RAW 264.7 | 24 hours | > 100 | Dexamethasone |
| LDH Assay | HepG2 | 48 hours | > 100 | Prednisolone |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortexing: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution.[8]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages (Nitric Oxide Production)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Pre-incubation: Incubate the cells with this compound for 1-2 hours at 37°C and 5% CO₂.
-
Inflammatory Challenge: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50-100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a sodium nitrite standard curve.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed your chosen cell line (e.g., HaCaT or RAW 264.7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, including a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. This compound | 29205-06-9 | Benchchem [benchchem.com]
- 2. α-Ketoheterocycles Able to Inhibit the Generation of Prostaglandin E2 (PGE2) in Rat Mesangial Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chumontreal.qc.ca [chumontreal.qc.ca]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 6. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 7. Cytotoxic Evaluation in HaCaT Cells of the Pa.7 Bacteriophage from Cutibacterium (Propionibacterium) acnes, Free and Encapsulated Within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Fluocortolone Pivalate delivery in in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of Fluocortolone (B1672899) Pivalate (B1233124).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the in vivo administration and evaluation of Fluocortolone Pivalate.
Issue 1: Difficulty in Dissolving this compound for Formulation
-
Question: I am having trouble dissolving this compound. It is not soluble in aqueous buffers like saline or PBS. What vehicle should I use?
-
Answer: this compound is a lipophilic compound and is practically insoluble in water. Therefore, aqueous vehicles alone are not suitable. A common strategy for in vivo administration of such compounds is to first dissolve them in a small amount of an organic solvent and then dilute it with a co-solvent or an oil-based vehicle.
-
Initial Solubilization: Start by dissolving this compound in 100% Dimethyl sulfoxide (B87167) (DMSO).
-
Co-solvent Systems: Once dissolved in DMSO, you can dilute the solution with other vehicles like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol. It is crucial to ensure the final concentration of DMSO is low to minimize potential toxicity to the animals.
-
Oil-based Vehicles: For subcutaneous or intramuscular injections aiming for a sustained release, sterile oils such as corn oil, sesame oil, or olive oil can be used as the vehicle. The DMSO-dissolved drug can be mixed with the oil.
-
Formulation Stability: After preparing the formulation, visually inspect it for any precipitation. It is also recommended to check the stability of the formulation over the intended period of use.
-
Issue 2: High Variability in Experimental Results Between Animals in the Same Group
-
Question: We are observing significant differences in the therapeutic outcomes and pharmacokinetic profiles among animals in the same treatment group. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a common challenge in in vivo studies. Several factors can contribute to this:
-
Inconsistent Administration: The technique of administration (e.g., subcutaneous, intraperitoneal) can significantly impact the bioavailability of the compound. Ensure that all personnel involved in dosing are well-trained and follow a standardized operating procedure (SOP).
-
Formulation Instability: If the drug is precipitating out of the vehicle, different animals may receive different effective doses. Always ensure your formulation is homogenous before each administration. This can be achieved by gentle vortexing or mixing.
-
Animal Variability: Biological differences between individual animals can lead to varied responses. To address this, increase the sample size per group to enhance statistical power. Ensure that all animals are age- and weight-matched and are sourced from a reliable supplier.
-
Issue 3: Lack of Therapeutic Efficacy at the Tested Doses
-
Question: Our in vivo experiments with this compound are not showing the expected anti-inflammatory effects that were observed in vitro. What steps should we take?
-
Answer: A discrepancy between in vitro and in vivo efficacy can arise from several factors related to the biological environment and the drug's properties:
-
Pharmacokinetics: this compound is a pro-drug that needs to be hydrolyzed to the active fluocortolone. The rate of this conversion and the subsequent metabolism and clearance of the active drug will influence its efficacy. Consider conducting a pilot pharmacokinetic study to determine if the drug is reaching the target tissue at a sufficient concentration and for a sufficient duration.
-
Dose Selection: The dose used may be too low. A dose-response study is recommended to determine the optimal dose for your specific animal model and disease state.
-
Route of Administration: The chosen route of administration may not be optimal for delivering the drug to the target site. Depending on the therapeutic goal, you might need to consider local versus systemic administration.
-
Issue 4: Adverse Reactions or Unexpected Phenotypes in Animals
-
Question: Some of our animals are showing signs of distress or unexpected physical changes after being dosed with this compound. What could be the cause?
-
Answer: Corticosteroids can have a range of side effects, especially with prolonged use or at high doses. Common adverse effects observed in animals include:
-
Short-term effects: Increased thirst (polydipsia), increased urination (polyuria), and increased appetite (polyphagia) are common.[1]
-
Long-term effects: Chronic administration can lead to iatrogenic Cushing's disease, characterized by a pot-bellied appearance, thinning of the skin, and hair loss.[1] It can also increase susceptibility to infections, particularly urinary tract infections.[2]
-
Vehicle Toxicity: The vehicle itself could be causing adverse reactions, especially if organic solvents like DMSO are used at high concentrations. It is crucial to run a vehicle-only control group to distinguish between vehicle effects and compound effects.
-
Injection Site Reactions: Improper injection technique or a reaction to the formulation can cause local inflammation, swelling, or skin lesions at the injection site.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended route of administration for this compound in preclinical in vivo studies?
-
A1: The choice of administration route depends on the experimental objective. For systemic anti-inflammatory effects, subcutaneous (SC) or intramuscular (IM) injections are common, especially when a prolonged effect is desired. For pharmacokinetic studies, intravenous (IV) administration of a solubilized form might be necessary to determine absolute bioavailability.
-
-
Q2: How is this compound metabolized in vivo?
-
A2: this compound is a pro-drug. After administration, it is hydrolyzed by esterase enzymes in the body to release the active corticosteroid, fluocortolone, and pivalic acid. Fluocortolone then undergoes further metabolism primarily in the liver.
-
-
Q3: How can I analyze the concentration of this compound and its active metabolite in biological samples?
-
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying this compound and fluocortolone in biological matrices like plasma. A reverse-phase C18 column is typically used. For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.
-
-
Q4: What are the expected pharmacokinetic parameters of fluocortolone?
-
A4: While specific data for this compound in various animal models is limited, studies on fluocortolone in humans can provide some guidance. The half-life of fluocortolone after oral administration in humans is approximately 1.76 hours.[3] However, the pivalate ester is designed for a longer duration of action, so the apparent half-life of the effects in vivo will be longer.
-
Data Presentation
Table 1: Vehicle Selection Guide for this compound Formulations
| Vehicle Component | Suitability | Considerations |
| Aqueous Buffers (Saline, PBS) | Unsuitable as primary solvent | Can be used as a diluent for co-solvent systems if the final formulation remains clear. |
| Dimethyl sulfoxide (DMSO) | Good for initial solubilization | Use at the lowest possible concentration in the final formulation to avoid toxicity. |
| Polyethylene Glycol (PEG 300/400) | Good co-solvent | Can be mixed with DMSO and aqueous buffers to create an injectable solution. |
| Propylene Glycol | Good co-solvent | Similar properties to PEG, can be used in combination with other solvents. |
| Sterile Oils (Corn, Sesame, Olive) | Suitable for SC/IM injections | Creates a depot for sustained release. Ensure the drug remains dissolved in the oil. |
Table 2: Pharmacokinetic Parameters of Fluocortolone in Humans (Oral Administration)
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 1.4 - 2.1 hours | [3] |
| Elimination Half-life (t½) | ~1.76 hours | [3] |
| Volume of Distribution (Vd) | ~1.03 L/kg | [3] |
| Oral Clearance (CL) | ~6.9 mL/min/kg | [3] |
Note: These values are for the active moiety, fluocortolone, in humans and should be used as a general guide. Pharmacokinetic parameters can vary significantly between species.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection
-
Objective: To prepare a 10 mg/mL solution of this compound in a DMSO/PEG 400/Saline vehicle.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene Glycol 400 (PEG 400), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile, conical tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add DMSO to the tube at a ratio of 10% of the final desired volume (e.g., for 1 mL final volume, add 100 µL of DMSO).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Add PEG 400 at a ratio of 40% of the final volume (e.g., 400 µL). Vortex to mix thoroughly.
-
Slowly add sterile saline to reach the final desired volume (e.g., 500 µL) while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any particulates.
-
Store the formulation at room temperature and protect it from light. Check for precipitation before each use.
-
Protocol 2: Quantification of Fluocortolone in Plasma Samples by HPLC-UV
-
Objective: To extract and quantify the concentration of fluocortolone from animal plasma.
-
Materials:
-
Plasma samples
-
Acetonitrile
-
Methanol
-
Glacial Acetic Acid
-
Water (HPLC grade)
-
C18 HPLC column
-
HPLC system with UV detector
-
-
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Quantification:
-
Prepare a standard curve of fluocortolone in the mobile phase.
-
Run the reconstituted samples on the HPLC system.
-
Calculate the concentration of fluocortolone in the samples by comparing the peak areas to the standard curve.
-
-
Visualizations
Caption: Troubleshooting workflow for in vivo drug delivery experiments.
Caption: Simplified signaling pathway of glucocorticoids like fluocortolone.
References
Preventing precipitation of Fluocortolone Pivalate in cell culture media
Welcome to the technical support center for the use of Fluocortolone Pivalate (B1233124) in cell culture applications. This guide provides troubleshooting advice and detailed protocols to help researchers prevent the common issue of compound precipitation, ensuring experimental success and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is my Fluocortolone Pivalate precipitating when I add it to my cell culture media?
Precipitation of this compound, a hydrophobic synthetic corticosteroid, is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: As a lipophilic compound, this compound has inherently low solubility in aqueous solutions like cell culture media.[1][2]
-
Solvent Shock: This is the most frequent cause. It happens when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into the aqueous culture medium.[3] The sudden change in solvent polarity causes the compound to "crash out" of solution before it can be evenly dispersed.
-
High Final Concentration: The intended final concentration of the compound in your media may exceed its maximum solubility limit.[3]
-
Temperature and pH Shifts: Adding a cold stock solution to warm media or changes in pH can decrease the compound's solubility.[3]
-
Improper Stock Solution Handling: Repeated freeze-thaw cycles of the DMSO stock can cause the compound to fall out of solution over time.[4]
Q2: What is the best solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for dissolving this compound and other hydrophobic compounds for cell culture use.[5][6] Methanol is also a potential solvent.[6] It is crucial to use anhydrous, cell culture-grade DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).
Q3: What is the maximum concentration of DMSO my cells can tolerate?
While DMSO is an excellent solvent, high concentrations can be toxic to cells.[5] It is critical to keep the final concentration of DMSO in the culture medium as low as possible.
| Solvent | Recommended Max. Concentration | Ideal Max. Concentration |
| DMSO | < 0.5% (v/v) | < 0.1% (v/v) |
This data is a general guideline. The specific tolerance can vary between cell lines. It is always best practice to run a vehicle control (media with the same final concentration of DMSO) to assess any effects on your specific cells.[5][7]
Q4: Can components in the media affect the solubility of this compound?
Yes. Components in the media can either help or hinder solubility.
-
Serum: Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[5] Precipitation issues may be more common in serum-free or low-serum media.
-
Salts: High concentrations of salts in some media formulations can sometimes contribute to the precipitation of dissolved compounds.
Troubleshooting Guide
If you are experiencing precipitation, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Inspect the Stock Solution
Before use, visually inspect your concentrated stock solution. If you see any crystals or precipitate, gently warm the vial in a 37°C water bath and vortex until the compound is fully redissolved.[3] To prevent this, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[4]
Step 2: Review the Dilution Protocol
The most common cause of precipitation is "solvent shock."[3] Adding a small volume of highly concentrated DMSO stock directly into a large volume of media is a recipe for failure.
Incorrect Method: 1 µL of 10 mM stock → 10 mL of media
Recommended Method (Stepwise Dilution):
-
Pre-warm your cell culture medium to 37°C.[5]
-
Create an intermediate dilution by adding your stock solution to a smaller, sterile volume of the pre-warmed media (e.g., 100-500 µL).
-
Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid dispersal.[3][5]
-
Add this intermediate dilution to your final culture volume.
Step 3: Check the Final Concentration
If you still observe precipitation after optimizing your dilution technique, your target concentration may be too high. The simplest solution is to test a lower final concentration of this compound to see if the precipitation stops.[3]
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details how to prepare a concentrated stock solution.
Materials:
-
This compound (MW: 460.6 g/mol )[8]
-
Anhydrous, sterile DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or amber glass vials
Methodology:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 460.6 g/mol = 0.004606 g = 4.61 mg
-
-
Weigh out 4.61 mg of this compound into a sterile vial.
-
Add 1 mL of sterile DMSO.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If needed, gently warm the solution in a 37°C water bath to aid dissolution.[3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
This protocol describes the recommended stepwise dilution method to prevent precipitation.[3]
Methodology:
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C in an incubator for at least 30 minutes.[5]
-
Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.
-
Prepare an Intermediate Dilution: In a sterile microcentrifuge tube, add 99 µL of the pre-warmed media. Add 1 µL of the 10 mM stock solution to this media. Mix well by gentle pipetting or brief vortexing. This creates a 100 µM intermediate solution.
-
Prepare the Final Working Solution: Add the required volume of the 100 µM intermediate solution to your main culture vessel containing pre-warmed media to achieve your desired final concentration. For example, add 100 µL of the 100 µM solution to 9.9 mL of media to get a final concentration of 1 µM.
-
Gently swirl the culture plate or flask to ensure even distribution of the compound.
Mechanism of Action
This compound is a potent glucocorticoid.[1] Its primary mechanism of action involves binding to the cytosolic Glucocorticoid Receptor (GR). This ligand-receptor complex then translocates into the nucleus, where it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This binding modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and mediators.[2][8]
Caption: Mechanism of action of this compound via the Glucocorticoid Receptor.
References
- 1. CAS 29205-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 29205-06-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. benchchem.com [benchchem.com]
- 6. theclinivex.com [theclinivex.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C27H37FO5 | CID 119871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fluocortolone Pivalate stability in physiological buffer and long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Fluocortolone Pivalate in physiological buffer and during long-term storage. The information is based on general principles of corticosteroid stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like other corticosteroid esters, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester linkage at the C21 position can be hydrolyzed, particularly under acidic or basic conditions, to yield the active parent drug, fluocortolone, and pivalic acid.[1] This is a common degradation route for ester-containing drugs.[2]
-
Oxidation: The corticosteroid structure itself can undergo oxidation.[3] This can be influenced by the presence of oxidizing agents, light, and certain excipients that may contain peroxide impurities (e.g., polyethylene (B3416737) glycols).[4]
Q2: What factors can influence the stability of this compound in a physiological buffer?
A2: Several factors can impact the stability of this compound in solution:
-
pH of the Buffer: Corticosteroid esters often exhibit maximum stability in a slightly acidic pH range.[4] Deviations towards highly acidic or alkaline pH can accelerate hydrolytic degradation.
-
Buffer Composition: The specific ions in the buffer can potentially influence the degradation rate.
-
Temperature: Higher temperatures typically increase the rate of chemical degradation, including both hydrolysis and oxidation.[5]
-
Presence of Oxygen: Dissolved oxygen can promote oxidative degradation.
-
Exposure to Light: Photodegradation can occur, especially under UV light.[4]
Q3: What are the recommended long-term storage conditions for this compound formulations?
A3: While specific recommendations depend on the final formulation, general guidance for topical corticosteroids suggests storage at controlled room temperature, protected from light and moisture.[6][7] For solutions, refrigeration may be required to minimize degradation over time. It is crucial to conduct formulation-specific stability studies to establish appropriate storage conditions and shelf-life.
Troubleshooting Guide for Stability Studies
This guide addresses common issues encountered during the stability testing of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid loss of potency in solution. | Hydrolysis: The pH of the buffer may not be optimal. | Investigate the pH-rate profile to identify the pH of maximum stability, which is often slightly acidic for corticosteroid esters.[4] Consider using buffering agents to maintain the optimal pH. |
| Oxidation: The formulation may be susceptible to oxidation. | Evaluate excipients for peroxide impurities.[4] Consider the use of antioxidants if they are compatible with the formulation. Purging the buffer with nitrogen can help to remove dissolved oxygen. | |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation Products: These are likely degradation products from hydrolysis or oxidation. | Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal stress) to intentionally generate degradation products.[8][9] This will help in identifying the peaks and developing a stability-indicating analytical method. |
| Excipient Interaction: An excipient in the formulation may be reacting with the drug. | Conduct compatibility studies of this compound with individual excipients. | |
| Inconsistent results between different stability batches. | Manufacturing Process Variability: Variations in the manufacturing process can impact stability. | Review and ensure critical process parameters (e.g., mixing time, temperature, pH adjustment) are well-controlled. |
| Raw Material Variability: Differences in the quality of the active pharmaceutical ingredient (API) or excipients. | Ensure consistent quality of all raw materials from suppliers. |
Data Presentation
Table 1: Hypothetical Degradation of this compound in Different Physiological Buffers at 37°C
| Buffer (pH 7.4) | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Degradation |
| Phosphate Buffered Saline (PBS) | 100.0 | 92.5 | 7.5 |
| Tris-HCl | 100.0 | 94.2 | 5.8 |
| HEPES | 100.0 | 95.1 | 4.9 |
Table 2: Hypothetical Long-Term Storage Stability of a this compound Cream Formulation
| Storage Condition | Time Point | Assay (% of Initial) | Total Degradants (%) |
| 25°C / 60% RH | 0 Months | 100.0 | <0.1 |
| 3 Months | 98.7 | 0.8 | |
| 6 Months | 97.5 | 1.5 | |
| 12 Months | 95.2 | 2.8 | |
| 40°C / 75% RH | 0 Months | 100.0 | <0.1 |
| (Accelerated) | 1 Month | 96.1 | 2.5 |
| 3 Months | 92.8 | 5.1 | |
| 6 Months | 88.4 | 8.9 |
Experimental Protocols
Disclaimer: The following protocols are generalized examples and should be adapted and validated for specific experimental needs.
Protocol 1: Stability Study of this compound in Physiological Buffer
-
Buffer Preparation: Prepare physiological buffers (e.g., PBS, Tris-HCl, HEPES) at the desired pH (e.g., 7.4). Filter the buffers through a 0.22 µm filter.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Sample Preparation: Spike the physiological buffers with the stock solution to achieve the final desired concentration of this compound. Ensure the final concentration of the organic solvent is low to avoid affecting stability.
-
Incubation: Store the samples in tightly sealed, light-protected containers at a constant temperature (e.g., 37°C).
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72, 168 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products.
Protocol 2: Forced Degradation Study of this compound
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.[3]
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and keep at room temperature for a defined period.[3]
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.[3]
-
Thermal Degradation: Expose a solid sample of this compound to high temperature (e.g., 105°C).[3]
-
Photodegradation: Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines.[4]
-
Analysis: Analyze all stressed samples using a suitable analytical method like HPLC to identify and quantify the degradation products.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: General workflow for a stability study in physiological buffer.
References
- 1. This compound | 29205-06-9 | Benchchem [benchchem.com]
- 2. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Desonide topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Drug expiry debate: the myth and the reality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. asianjpr.com [asianjpr.com]
Identifying and minimizing Fluocortolone Pivalate off-target effects in cell-based assays
Welcome to the technical support center for researchers utilizing Fluocortolone Pivalate in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize potential off-target effects, ensuring the accuracy and specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic glucocorticoid that primarily exerts its anti-inflammatory and immunosuppressive effects by binding to the cytosolic Glucocorticoid Receptor (GR).[1] Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This can involve the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.
Q2: What are potential sources of off-target effects with this compound in cell-based assays?
A2: Potential off-target effects can arise from several sources:
-
Cross-reactivity with other steroid receptors: Due to structural similarities, this compound may bind to other steroid receptors, such as the Mineralocorticoid Receptor (MR), potentially triggering unintended signaling pathways.
-
Non-genomic effects: Glucocorticoids can elicit rapid cellular responses that are independent of gene transcription.[2][3][4][5] These effects are often mediated by membrane-bound GR or interactions with intracellular signaling molecules.[2]
-
Enzyme inhibition: At higher concentrations, small molecules can inhibit the activity of unrelated enzymes, such as protein kinases.
Q3: How can I distinguish between on-target and off-target effects in my experiment?
A3: Distinguishing between on-target and off-target effects is crucial for data interpretation. Key strategies include:
-
Use of a GR antagonist: Co-treatment with a GR antagonist, such as RU486, can help determine if the observed effect is mediated through the GR. If the effect persists in the presence of the antagonist, it is likely an off-target effect.
-
Structure-activity relationship studies: Testing structurally related analogs of this compound with varying affinities for the GR can help correlate the observed effect with GR binding.
-
Cell line selection: Utilizing cell lines with varying or null expression of the GR can help elucidate GR-dependent versus GR-independent effects.
-
Dose-response analysis: On-target effects are typically observed at lower, pharmacologically relevant concentrations, while off-target effects may only appear at much higher concentrations.
Troubleshooting Guides
Issue 1: Unexpected Cellular Response Inconsistent with GR Activation
You observe a cellular phenotype that is not typically associated with glucocorticoid receptor activation, or the response occurs too rapidly to be explained by genomic mechanisms.
Potential Cause 1: Cross-reactivity with Mineralocorticoid Receptor (MR)
-
Troubleshooting Steps:
-
Verify MR Expression: Confirm that your cell line expresses the Mineralocorticoid Receptor at the mRNA and protein level using qPCR and Western blotting, respectively.
-
Competitive Binding Assay: Perform a competitive radioligand binding assay to determine the binding affinity of this compound for both GR and MR.
-
Use an MR Antagonist: Treat cells with an MR-specific antagonist (e.g., spironolactone (B1682167) or eplerenone) in conjunction with this compound. If the unexpected phenotype is diminished, it suggests MR involvement.
-
Potential Cause 2: Non-Genomic Signaling
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a detailed time-course experiment to characterize the kinetics of the response. Effects occurring within minutes are likely non-genomic.[3]
-
Inhibit Protein Synthesis: Treat cells with a protein synthesis inhibitor (e.g., cycloheximide) prior to this compound treatment. If the effect persists, it is not dependent on new gene expression.
-
Investigate Kinase Pathway Activation: Use phosphospecific antibodies and Western blotting to screen for rapid activation or inhibition of key signaling kinases (e.g., Src, PI3K, AKT, MAPKs) following this compound treatment.
-
Issue 2: High Cellular Toxicity at Effective Concentrations
You observe significant cytotoxicity in your cell-based assay at concentrations required to achieve the desired biological effect.
Potential Cause: Off-Target Kinase Inhibition
-
Troubleshooting Steps:
-
Kinase Profiling: Submit this compound for a broad-panel kinase screen to identify potential off-target kinase interactions.
-
Cellular Thermal Shift Assay (CETSA): Perform a CETSA to confirm target engagement of identified off-target kinases within the cellular context.
-
Use a Structurally Unrelated GR Agonist: Compare the effects of this compound with a structurally different GR agonist (e.g., Dexamethasone). If both compounds exhibit similar efficacy but this compound is significantly more toxic, it points towards an off-target toxicity.
-
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data from key experiments to assess on-target and off-target effects.
Table 1: Receptor Binding Affinity Profile
| Compound | Receptor | Ki (nM) |
| This compound | GR | Value |
| This compound | MR | Value |
| Dexamethasone (Control) | GR | Value |
| Aldosterone (Control) | MR | Value |
Ki (inhibition constant) values should be determined experimentally.
Table 2: Kinase Selectivity Profile
| Kinase | % Inhibition at 1 µM this compound | IC50 (µM) |
| On-Target Pathway Related | ||
| GR (functional assay) | Value | Value |
| Potential Off-Targets | ||
| Src | Value | Value |
| PI3K | Value | Value |
| AKT | Value | Value |
| ERK1/2 | Value | Value |
Values should be determined experimentally through kinase activity assays.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the Glucocorticoid and Mineralocorticoid receptors.
Materials:
-
Cell lysates or purified GR and MR protein.
-
Radiolabeled ligand (e.g., [3H]-Dexamethasone for GR, [3H]-Aldosterone for MR).
-
Unlabeled this compound.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubate to allow binding to reach equilibrium.
-
Transfer the mixture to a filter plate and wash to separate bound from free radioligand.
-
Add scintillation cocktail to the filter plate and measure radioactivity using a scintillation counter.
-
Plot the data and calculate the IC50, which can be converted to a Ki value.
Protocol 2: In-Cell Western Assay for Pathway Activation
This protocol quantifies the phosphorylation of a target protein (e.g., a kinase) in response to this compound treatment.
Materials:
-
Cell line of interest.
-
This compound.
-
Fixation and permeabilization buffers.
-
Blocking buffer.
-
Primary antibodies (total and phospho-specific for the target protein).
-
Fluorescently labeled secondary antibodies.
-
Imaging system capable of in-cell western analysis.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired time.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against the total and phosphorylated forms of the target protein.
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Scan the plate using an appropriate imaging system.
-
Normalize the phospho-protein signal to the total protein signal.
Visualizations
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Different glucocorticoids vary in their genomic and non-genomic mechanism of action in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid non-genomic inhibitory effects of glucocorticoids on human neutrophil degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Variability in In Vitro Data with Fluocortolone Pivalate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help interpret variability in in vitro data obtained from experiments with Fluocortolone Pivalate (B1233124). Fluocortolone pivalate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties used in dermatological and systemic treatments.[1] It functions by inhibiting inflammatory and allergic skin reactions.[2]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in in vitro systems?
A1: this compound is a potent glucocorticoid.[1] Its primary mechanism of action is mediated through the glucocorticoid receptor (GR).[1] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and a reduction in the production of inflammatory mediators like cytokines and prostaglandins.[3][4]
Q2: What are the most common in vitro assays used to assess the anti-inflammatory activity of this compound?
A2: Common in vitro assays include:
-
Cytokine Release Assays: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from immune cells like Peripheral Blood Mononuclear Cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7) stimulated with agents like lipopolysaccharide (LPS).[5][6]
-
NF-κB Reporter Assays: Quantifying the inhibition of NF-κB transcriptional activity in cells transfected with an NF-κB responsive reporter gene.
-
Glucocorticoid Receptor (GR) Transactivation Assays: Assessing the ability of this compound to activate the GR and induce the expression of a reporter gene linked to a glucocorticoid response element (GRE).[7]
-
COX-2 Inhibition Assays: While indirect, assessing the downstream effect on cyclooxygenase-2 (COX-2) expression or activity in response to inflammatory stimuli.[8]
Q3: Why am I seeing significant donor-to-donor variability in my PBMC-based cytokine release assays?
A3: Significant variability is inherent when using primary cells from different donors. This can be attributed to:
-
Genetic Polymorphisms: Variations in genes encoding for the glucocorticoid receptor (GR), toll-like receptors (TLRs), or cytokine signaling components can alter cellular responses.[9][10]
-
Immune Status of Donors: The baseline immune activation state of a donor's cells can influence their response to stimuli and to immunosuppressive agents.
-
Cell Composition: The relative percentages of different immune cell subsets (e.g., monocytes, T-cells, B-cells) can vary between PBMC preparations.[11]
To mitigate this, it is recommended to use cells from a larger pool of donors (at least 10) to obtain a more representative physiological response.[11]
Section 2: Troubleshooting Guides
Issue 1: High Variability in IC50 Values for Cytokine Inhibition
Q: My calculated IC50 values for this compound in a cytokine release assay are inconsistent across experiments, even when using the same cell line. What are the potential causes?
A: Inconsistent IC50 values can stem from several factors. Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered drug sensitivity. Maintain a consistent, low passage number for all experiments. |
| Cell Health and Viability | Ensure high cell viability (>95%) before seeding. Stressed or unhealthy cells will respond variably to stimuli and drugs. |
| Reagent Consistency | Use the same lot of fetal bovine serum (FBS), as different lots can have varying levels of endogenous hormones that may interfere with the assay. Ensure consistent quality and concentration of the stimulating agent (e.g., LPS). |
| Compound Solubility | This compound is lipophilic.[1] Ensure it is fully solubilized in the vehicle (e.g., DMSO) and that the final vehicle concentration is consistent and non-toxic across all wells. |
| Incubation Times | Adhere strictly to optimized pre-incubation (with drug) and stimulation times. Deviations can significantly alter cytokine production and measured inhibition. |
Issue 2: Unexpectedly Low Potency in an NF-κB Reporter Assay
Q: this compound is showing lower than expected potency in my NF-κB reporter assay. What could be the issue?
A: Lower than expected potency can be due to issues with the assay system or the compound's mechanism.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for low potency in NF-κB assays.
Section 3: Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay with Human PBMCs
This protocol is designed to assess the inhibitory effect of this compound on cytokine release from LPS-stimulated human peripheral blood mononuclear cells (PBMCs).[12]
Materials:
-
Human PBMCs, isolated from healthy donor blood
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.[13]
-
Compound Treatment: Prepare serial dilutions of this compound. Pre-treat the cells with the compound or vehicle control for 1 hour at 37°C.[13]
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
Section 4: Data Presentation
Table 1: Example IC50 Data for this compound in a Cytokine Release Assay
The following table presents hypothetical data illustrating the kind of variability that can be observed and how it should be presented.
| Donor ID | Cell Type | IC50 (nM) for TNF-α Inhibition | IC50 (nM) for IL-6 Inhibition |
| 1 | PBMC | 12.5 | 15.2 |
| 2 | PBMC | 25.8 | 30.1 |
| 3 | PBMC | 18.3 | 22.5 |
| Mean | 18.9 | 22.6 | |
| Std. Dev. | 6.7 | 7.5 | |
| RAW 264.7 | Macrophage | 8.2 | 10.5 |
Section 5: Signaling Pathway Visualization
Glucocorticoid Receptor (GR) and NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the GR, which can interfere with the pro-inflammatory NF-κB signaling pathway.[3]
Caption: GR-mediated inhibition of the NF-κB pathway by this compound.
References
- 1. CAS 29205-06-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Fluocortolone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. criver.com [criver.com]
- 6. In vitro dexamethasone suppression of cytokine production assay and plasma total and free cortisol responses to ACTH in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inter-laboratory validation study of an in vitro glucocorticoid receptor transactivation assay for testing potential endocrine disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journalajrb.com [journalajrb.com]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucocorticoid Receptor Mutations and Hypersensitivity to Endogenous and Exogenous Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labcorp.com [labcorp.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Cytotoxicity Assessment of Fluocortolone Pivalate in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Fluocortolone Pivalate in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound is a synthetic glucocorticoid with anti-inflammatory properties.[1][2] Like other glucocorticoids, at high concentrations, it can induce cytotoxicity, primarily through apoptosis (programmed cell death).[3][4] This process is often initiated by the binding of the glucocorticoid to its intracellular receptor (Glucocorticoid Receptor - GR). The resulting complex can then translocate to the nucleus to regulate gene expression, leading to the activation of apoptotic pathways.[5] In some cell types, this complex can also directly affect mitochondrial function.[3]
Q2: Which primary cell types are most susceptible to glucocorticoid-induced apoptosis?
Lymphocytes, including primary T-cells, are particularly sensitive to the apoptotic effects of glucocorticoids.[4][5][6][7] This sensitivity is a well-documented phenomenon and is a basis for the use of glucocorticoids in treating certain hematological malignancies.[4] Therefore, when working with primary lymphocyte cultures, it is crucial to carefully titrate the concentration of this compound to distinguish between therapeutic effects and unintended cytotoxicity.
Q3: What are the typical concentrations of other glucocorticoids used in primary cell culture experiments?
Q4: How can I prepare a stock solution of this compound for cell culture experiments?
This compound has low solubility in aqueous media. Therefore, a stock solution should be prepared in an organic solvent like DMSO or absolute ethanol. It is critical to keep the final concentration of the solvent in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity. For example, to prepare a 10 mM stock solution in DMSO, you would dissolve an appropriate amount of the compound in fresh, sterile DMSO. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Dilute the stock solution into your culture medium immediately before use.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cytotoxicity assessment of this compound in primary cell cultures.
Issue 1: High Variability in Cytotoxicity Results Between Experiments
Possible Causes:
-
Inconsistent Cell Health and Passage Number: Primary cells have a limited lifespan and their characteristics can change with each passage. Using cells at different growth phases (e.g., logarithmic vs. stationary) or at high passage numbers can lead to variable responses.
-
Reagent Variability: Inconsistent preparation of this compound dilutions or other reagents can introduce significant errors.
-
"Edge Effect" in Microplates: Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth and viability, leading to inconsistent readings.[8]
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Use primary cells within a narrow and recorded passage number range.
-
Ensure cells are in the logarithmic growth phase when seeding for experiments.
-
Maintain a consistent cell seeding density.
-
-
Prepare Fresh Reagents:
-
Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
-
Mitigate Plate Edge Effects:
-
Fill the outer wells of the microplate with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data points.[8]
-
Issue 2: Low Signal or Absorbance Readings in MTT/XTT Assays
Possible Causes:
-
Low Cell Density: An insufficient number of viable cells will result in a weak metabolic signal.[8]
-
Insufficient Incubation Time: The incubation time with the tetrazolium salt (MTT or XTT) may not be long enough for detectable formazan (B1609692) production.
-
Compound Interference: this compound, like other compounds, could potentially interfere with the enzymatic reduction of the tetrazolium salt.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a titration experiment to determine the optimal cell density for your primary cell type that yields a robust signal within the linear range of the assay.
-
Optimize Incubation Time: Extend the incubation time with the MTT/XTT reagent (e.g., from 2 hours to 4 hours) to allow for greater formazan production.
-
Run a Compound Interference Control: Include control wells with this compound and the MTT/XTT reagent in cell-free medium to check for any direct chemical reaction that might alter the absorbance reading.
Issue 3: Discrepancy Between Microscopic Observation of Cell Death and Cytotoxicity Assay Results
Possible Causes:
-
Assay Measures Different Aspects of Cell Death: Visual inspection under a microscope might show morphological signs of apoptosis (e.g., cell shrinkage, membrane blebbing), while an assay like MTT measures metabolic activity, which might decline at a different rate. An LDH release assay, which measures membrane integrity, might also show a different temporal profile of cell death.
-
Timing of the Assay: The selected time point for the assay may be too early or too late to capture the peak of the cytotoxic effect.
Troubleshooting Steps:
-
Use Multiple Cytotoxicity Assays: Employ a multi-parametric approach. For example, combine a metabolic assay (MTT) with an apoptosis-specific assay (Annexin V/Propidium Iodide staining) to get a more complete picture of the mode of cell death.
-
Perform a Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) after treatment with this compound to identify the optimal time window for detecting its effects.
Issue 4: Unexpected Cell Proliferation at Low Concentrations of this compound
Possible Causes:
-
Hormetic Effect: Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation while high doses are inhibitory. This is known as hormesis.
-
Anti-inflammatory Effects: In some primary cell cultures, there might be a low level of inflammatory stress. The anti-inflammatory properties of a glucocorticoid could potentially alleviate this stress at low concentrations, leading to improved cell health and proliferation.
-
Fibroblast Contamination: In some primary cultures, hydrocortisone (B1673445) (a related glucocorticoid) is used to inhibit the overgrowth of contaminating fibroblasts.[9] It's possible that low concentrations of this compound could have a similar selective effect.
Troubleshooting Steps:
-
Expand the Dose-Response Range: Test a wider range of concentrations, including very low doses, to fully characterize the dose-response curve.
-
Assess Markers of Inflammation: If an inflammatory response is suspected in your culture system, measure relevant inflammatory markers to see if they are modulated by low concentrations of this compound.
-
Characterize Cell Population: Use cell-specific markers to ensure the purity of your primary cell culture and to rule out significant fibroblast contamination.
Quantitative Data
Table 1: Dexamethasone-Induced Apoptosis in Rat Primary Spleen Cell Cultures
| Dexamethasone Concentration (µM) | % Apoptotic Cells (18 hours) | % Apoptotic Cells (40 hours) |
| 0 | 0.8 | 2.8 |
| 10 | 1.6 | 2.6 |
| 20 | 3.4 | 5.6 |
| 40 | 4.4 | 10.4 |
| Data adapted from a study on dexamethasone-induced apoptosis in rat primary spleen cells.[10] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding:
-
Harvest primary cells during their logarithmic growth phase.
-
Determine cell concentration using a hemocytometer or an automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL of culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution.
-
Include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO, as the highest concentration of this compound).
-
Also, include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down.
-
Incubate for another 4-18 hours at 37°C in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment:
-
Seed primary cells in 6-well plates at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of this compound, a vehicle control, and a positive control for apoptosis.
-
Incubate for the desired time period.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent (e.g., TrypLE).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate voltage settings and compensation for FITC and PI channels using single-stained controls.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence signals to differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Generalized glucocorticoid-induced apoptosis signaling pathway.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro modeling of glucocorticoid mechanisms in stress-related mental disorders: Current challenges and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 29205-06-9 | Benchchem [benchchem.com]
- 7. Corticosteroids in human lymphocyte-mediated cytotoxic reactions: effects on the kinetics of sensitization and on the cytolytic capacity of effector lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molcan.com [molcan.com]
- 9. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fluocortolone Pivalate and Hydrocortisone: A Focus on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of fluocortolone (B1672899) pivalate (B1233124) and hydrocortisone (B1673445), with a specific focus on their mechanisms of action at the level of gene expression. Direct comparative transcriptomic data for these two corticosteroids is not extensively available in the public domain. Therefore, this document synthesizes known information on their respective potencies, mechanisms of action, and data from related glucocorticoids to offer a predictive comparison and a framework for future research.
Introduction and Physicochemical Properties
Fluocortolone pivalate is a synthetic, fluorinated corticosteroid, while hydrocortisone is the pharmaceutical form of the endogenous glucocorticoid, cortisol.[1] Both are used for their anti-inflammatory and immunosuppressive properties.[2][3] The pivalate ester in this compound enhances its lipophilicity, which can improve its penetration through biological membranes, a key feature for topical applications.[2][4]
A key differentiator between the two is their anti-inflammatory potency. Fluocortolone esters are classified as moderately potent, whereas hydrocortisone is considered a low-potency or mild corticosteroid.[5][6] A clinical study has indicated that the efficacy of this compound preparations is positioned between that of fluocortolone and hydrocortisone acetate (B1210297).[7]
| Feature | This compound | Hydrocortisone |
| Chemical Formula | C₂₇H₃₇FO₅[8][9] | C₂₁H₃₀O₅[10][11] |
| Molecular Weight | 460.58 g/mol [8][9] | 362.46 g/mol [11] |
| Classification | Synthetic, fluorinated corticosteroid[6] | Endogenous corticosteroid[1] |
| Topical Potency | Moderately Potent[6] | Low Potency / Mild[5][6] |
| Key Structural Feature | Contains a fluorine atom at the 6α position and a pivalate ester at C21.[8][9] | The natural steroid hormone structure.[10][12] |
Mechanism of Action: The Glucortocoid Signaling Pathway
Both this compound and hydrocortisone exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR).[2][3] Upon binding, the receptor-ligand complex undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. Inside the nucleus, the activated receptor dimerizes and modulates gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1), mitogen-activated protein kinase phosphatase-1 (MKP-1), and inhibitor of nuclear factor-kappa B (IκBα).
-
Transrepression: The GR monomer can interfere with the function of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction, which can occur through direct protein-protein binding, represses the expression of inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13]
Caption: General signaling pathway for glucocorticoids.
Predicted Comparative Gene Expression Analysis
While direct comparative data is lacking, a predictive analysis of the differential gene expression profiles can be inferred from the known properties of this compound and hydrocortisone.
Potency and Receptor Affinity: The higher potency of this compound suggests it may have a higher binding affinity for the glucocorticoid receptor compared to hydrocortisone.[2] A higher binding affinity generally correlates with a more pronounced and sustained effect on gene transcription at equivalent concentrations.[14][15]
Magnitude of Gene Regulation: Due to its higher potency, this compound is predicted to induce a greater magnitude of change (both upregulation and downregulation) in the expression of glucocorticoid-responsive genes compared to hydrocortisone at the same molar concentration.
Key Predicted Differentially Regulated Genes:
| Gene Regulation | Predicted Effect of this compound (vs. Hydrocortisone) | Rationale |
| Upregulated Genes | ||
| TSC22D3 (GILZ), DUSP1 (MKP-1), FKBP5 | Stronger Upregulation | These are key anti-inflammatory genes directly upregulated by GR binding to GREs. Higher potency would lead to a stronger transactivation effect. |
| Annexin A1 (ANXA1) | Stronger Upregulation | A primary anti-inflammatory protein induced by glucocorticoids. |
| Downregulated Genes | ||
| IL-1β, TNF-α, IL-6, CXCL8 | Stronger Downregulation | These are pro-inflammatory cytokines and chemokines whose expression is repressed by GR through interference with NF-κB and AP-1. |
| VCAM1, ICAM1 | Stronger Downregulation | Adhesion molecules involved in inflammatory cell recruitment, also under the negative control of GR. |
It is important to note that hydrocortisone has been shown to regulate a large number of genes involved in metabolism, cell cycle, and cell maturation in specific cell types, such as immature enterocytes.[16][17] this compound would be expected to regulate a similar set of genes, but likely with a greater intensity.
Proposed Experimental Protocol for Comparative Transcriptomic Analysis
To definitively characterize the differential gene expression profiles, a head-to-head transcriptomic study is required. Below is a detailed experimental protocol that could be employed.
Objective: To compare the differential gene expression profiles induced by this compound and Hydrocortisone in human dermal fibroblasts.
-
Cell Culture and Treatment:
-
Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with equimolar concentrations (e.g., 1 µM) of this compound, Hydrocortisone, or vehicle (0.1% DMSO) for a specified time course (e.g., 6 and 24 hours).
-
Perform each treatment in biological triplicate.
-
-
RNA Extraction and Quality Control:
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8 are suitable for sequencing.
-
-
Library Preparation and RNA Sequencing (RNA-Seq):
-
Prepare RNA-Seq libraries from high-quality RNA samples using a standard protocol (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate at least 20 million single-end reads per sample.
-
-
Bioinformatic Analysis:
-
Assess the quality of the raw sequencing reads using FastQC.
-
Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Perform differential gene expression analysis using DESeq2 or edgeR in R. Identify genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| as significantly differentially expressed.
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes using tools like DAVID or Metascape to identify the biological processes and pathways affected by each treatment.
-
Caption: Proposed workflow for comparative transcriptomic analysis.
Conclusion
This compound and hydrocortisone are both effective glucocorticoids that function through the modulation of gene expression. Based on its higher potency, this compound is predicted to exert a more profound and extensive impact on the transcriptome compared to hydrocortisone. This would likely translate to a stronger upregulation of anti-inflammatory genes and a more robust downregulation of pro-inflammatory genes. However, without direct comparative studies, this remains a predictive assessment. The provided experimental framework offers a robust approach for researchers to empirically determine the precise differential gene expression profiles and further elucidate the unique therapeutic and potential adverse effect profiles of these two important corticosteroids.
References
- 1. Corticosteroid - Wikipedia [en.wikipedia.org]
- 2. CAS 29205-06-9: this compound | CymitQuimica [cymitquimica.com]
- 3. adrenorphin.net [adrenorphin.net]
- 4. This compound | 29205-06-9 | Benchchem [benchchem.com]
- 5. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. [Clinical trial of fluocortin butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)] [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Hydrocortisone - Wikipedia [en.wikipedia.org]
- 11. Hydrocortisone [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Defining the Differential Corticosteroid Response Basis from Multiple Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluocortolone Pivalate and Mometasone Furoate in Topical Skin Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two synthetic topical corticosteroids, Fluocortolone (B1672899) Pivalate (B1233124) and Mometasone (B142194) Furoate, based on available data from preclinical topical skin models. This document is intended to serve as a resource for researchers and professionals in the field of dermatology and drug development.
Introduction
Fluocortolone pivalate is a potent glucocorticoid with anti-inflammatory and anti-allergic properties used in the treatment of various skin conditions[1][2][3][4]. The pivalate ester modification enhances its lipophilicity, which is believed to improve skin penetration[3][5]. Mometasone furoate is another potent topical corticosteroid widely used for inflammatory skin diseases, known for its high affinity for the glucocorticoid receptor[6][7].
Mechanism of Action
Both this compound and mometasone furoate exert their anti-inflammatory effects through the classic glucocorticoid receptor (GR) signaling pathway. As lipophilic molecules, they penetrate the cell membrane and bind to the cytosolic GR, which is part of a multi-protein complex[3]. Upon binding, the receptor-ligand complex translocates to the nucleus.
In the nucleus, the complex can act in two primary ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The net effect is a potent suppression of the inflammatory response in the skin.
Comparative Performance Data
Direct comparative studies between this compound and mometasone furoate in standardized topical skin models are limited in the available literature. The following tables summarize the available quantitative and qualitative data from different sources to provide an indirect comparison of their potency and anti-inflammatory activity.
Table 1: Potency Comparison
| Parameter | This compound | Mometasone Furoate | Reference Compound (Dexamethasone) |
| Potency Class (US System) | Potent (Class III/IV) | Potent (Class IV)[8] | Low to Medium (depending on formulation) |
| Glucocorticoid Receptor Affinity | High affinity for glucocorticoid receptors[5] | Relative Receptor Affinity (RRA) vs. Dexamethasone: 2244[9] | RRA: 100[9] |
| Vasoconstrictor Assay (VCA) | Demonstrates vasoconstrictive effects | ED50: 41.7 minutes (for 0.1% ointment)[10] | - |
Note: The data for this compound and Mometasone Furoate are from different studies and are not a direct head-to-head comparison. The potency class can vary based on the formulation.
Table 2: Anti-inflammatory Activity in Preclinical Models
| Model | This compound | Mometasone Furoate |
| Croton Oil-Induced Ear Edema (Mouse/Rat) | Data not available in searched literature. | Attenuated erythema and edema by 98% in one study[11]. |
Note: The absence of data for this compound in this specific model within the searched literature prevents a direct comparison.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of topical corticosteroids.
Vasoconstrictor Assay (VCA)
The vasoconstrictor assay is a common in vivo method to determine the bioequivalence and potency of topical corticosteroid preparations. It measures the degree of skin blanching (vasoconstriction) caused by the corticosteroid[12].
Experimental Protocol:
-
Subject Selection: Healthy volunteers with no history of skin diseases are recruited. Subjects are often screened for their ability to show a discernible blanching response to a known corticosteroid.
-
Test Site Application: Multiple test sites are marked on the flexor surface of the forearms.
-
Dose Application: A standardized amount of the test and reference corticosteroid formulations is applied to the designated sites. The application is typically done under occlusion for a specified duration.
-
Dose Duration-Response (Pilot Study): A pilot study is often conducted to determine the optimal dose duration (the time the formulation is left on the skin) that produces a half-maximal response (ED50)[10].
-
Pivotal Study: In the main study, the test and reference formulations are applied for the predetermined dose duration.
-
Assessment of Vasoconstriction: The degree of skin blanching is assessed at multiple time points after the removal of the formulation. This can be done visually by a trained observer using a graded scale or, more objectively, using a chromameter to measure changes in skin color (redness)[13].
-
Data Analysis: The area under the effect curve (AUEC) is calculated from the vasoconstriction scores over time. The bioequivalence is determined by comparing the AUEC of the test product to the reference product[14].
Croton Oil-Induced Ear Edema Model
This is a widely used animal model to evaluate the anti-inflammatory activity of topical agents. Croton oil is a potent irritant that induces a strong inflammatory response characterized by edema (swelling)[15][16].
Experimental Protocol:
-
Animal Model: Typically, mice or rats are used for this assay[17][18].
-
Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner and/or outer surface of one ear of the animal[19][20]. The contralateral ear serves as a control and receives the vehicle alone.
-
Treatment: The test compound (this compound or Mometasone Furoate) and a reference standard (e.g., a known anti-inflammatory drug) are topically applied to the croton oil-treated ear, either before or after the irritant application.
-
Assessment of Edema: After a specific period (usually a few hours), the animals are euthanized. A circular biopsy punch is used to collect a standard-sized section from both the treated and control ears[18].
-
Quantification of Edema: The weight of the ear punch from the inflamed ear is compared to the weight of the punch from the control ear. The difference in weight is a measure of the edema.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the edema in the group treated with croton oil alone.
Summary and Conclusion
Both this compound and Mometasone Furoate are potent topical corticosteroids that function through the glucocorticoid receptor signaling pathway to exert their anti-inflammatory effects.
Mometasone furoate has a well-documented high affinity for the glucocorticoid receptor, and quantitative data from vasoconstrictor assays confirm its potency[9]. In the croton oil-induced ear edema model, it has been shown to be highly effective[11].
This compound is also classified as a potent corticosteroid, with its pivalate ester enhancing its lipophilicity and likely its skin penetration[3][5]. However, there is a lack of publicly available, direct comparative quantitative data for this compound in the same standardized preclinical models as mometasone furoate.
References
- 1. drugtodayonline.com [drugtodayonline.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | 29205-06-9 | Benchchem [benchchem.com]
- 4. This compound | C27H37FO5 | CID 119871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 29205-06-9: this compound | CymitQuimica [cymitquimica.com]
- 6. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. axplora.com [axplora.com]
- 13. Assessment of topical corticosteroid activity using the vasoconstriction assay in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topical safety and vasoconstrictive assay-based bioequivalence of a new reformulated mometasone cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inflammatory effects of the tumor promoter croton-oil in BALB/c mice skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 19. Effects of prostaglandin antagonist phloretin derivatives on mouse ear edema induced with different skin irritants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative In Vivo Anti-inflammatory Efficacy of Fluocortolone Pivalate
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Fluocortolone (B1672899) Pivalate (B1233124) against other commonly used corticosteroids, including hydrocortisone (B1673445), betamethasone (B1666872), and dexamethasone (B1670325). The information is curated from available preclinical and clinical data to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
Fluocortolone Pivalate is a potent topical corticosteroid demonstrating significant anti-inflammatory properties. In vivo and clinical evidence suggests that its efficacy is comparable to or greater than other corticosteroids in its class. The pivalate ester enhances its lipophilicity, facilitating better skin penetration. Its mechanism of action follows the established glucocorticoid signaling pathway, leading to the inhibition of pro-inflammatory mediators.
Comparative Anti-inflammatory Potency
The anti-inflammatory potency of corticosteroids is a critical factor in their therapeutic efficacy. While direct head-to-head preclinical studies comparing this compound with a wide range of corticosteroids using standardized in vivo models are limited in publicly available literature, clinical observations and potency classification systems provide valuable insights.
A clinical trial comparing fluocortin (B1260762) butylester with formulations containing this compound and hydrocortisone acetate (B1210297) concluded that the efficacy of fluocortolone preparations is superior to that of hydrocortisone acetate[1]. Another clinical study indicated that the efficacy of betamethasone 17-valerate is comparable to that of fluocortolone[2].
Table 1: Summary of Comparative Anti-inflammatory Potency
| Corticosteroid | Relative Potency (Compared to Hydrocortisone) | Supporting Evidence |
| This compound | Higher | Clinical studies suggest superior efficacy to hydrocortisone acetate[1]. |
| Hydrocortisone | Baseline (1x) | Standard reference for corticosteroid potency. |
| Betamethasone | Higher | Clinical data indicates comparable efficacy to fluocortolone[2]. |
| Dexamethasone | Highest | Generally considered one of the most potent corticosteroids[3]. |
Note: The relative potencies are derived from a combination of clinical study outcomes and established corticosteroid classification systems. Direct quantitative comparison from a single preclinical study is not available in the reviewed literature.
In Vivo Experimental Models for Assessing Anti-inflammatory Activity
The anti-inflammatory effects of topical corticosteroids are commonly evaluated using various in vivo animal models. These models mimic aspects of human inflammatory skin conditions and allow for the quantitative assessment of a drug's efficacy.
Croton Oil-Induced Ear Edema
This widely used model induces acute inflammation characterized by swelling (edema) in the mouse or rat ear. The application of a phlogistic agent, croton oil, triggers the release of inflammatory mediators. The efficacy of a topical corticosteroid is measured by its ability to reduce the ear edema, typically quantified by the change in ear thickness or weight.
Carrageenan-Induced Paw Edema
In this model, an injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The initial phase involves the release of histamine (B1213489) and serotonin, followed by a later phase mediated by prostaglandins (B1171923) and other inflammatory cytokines. The anti-inflammatory effect of a test compound is determined by measuring the reduction in paw volume or thickness. This model is particularly useful for evaluating the efficacy of drugs that inhibit prostaglandin (B15479496) synthesis[4][5][6].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key in vivo experiments cited.
Croton Oil-Induced Ear Edema Assay Protocol
-
Animal Model: Male Swiss mice (25-30 g) are typically used.
-
Induction of Inflammation: A solution of croton oil (e.g., 2.5% v/v in acetone) is topically applied to the inner surface of the right ear (e.g., 20 µL)[7]. The left ear serves as a control and receives the vehicle only.
-
Treatment: The test compound (e.g., this compound) and reference corticosteroids (e.g., dexamethasone 0.1 mg/ear) are dissolved in a suitable vehicle and applied topically to the right ear shortly before or after the application of croton oil[7].
-
Endpoint Measurement: After a specific period (e.g., 6 hours), the animals are euthanized, and a standardized circular section of each ear is punched out and weighed. The difference in weight between the right and left ear punches indicates the degree of edema.
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Weightcontrol - Weighttreated) / Weightcontrol] x 100
Carrageenan-Induced Paw Edema Assay Protocol
-
Animal Model: Male Wistar rats (150-200 g) are commonly used.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw[8].
-
Treatment: The test and reference compounds are administered topically to the paw surface a set time before the carrageenan injection.
-
Endpoint Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The difference in paw volume before and after carrageenan injection represents the edema.
-
Data Analysis: The percentage inhibition of edema is calculated for each time point.
Mechanism of Action: Glucocorticoid Signaling Pathway
This compound, like other glucocorticoids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of skin cells[9][10][11]. This binding event initiates a cascade of molecular events that ultimately suppress inflammation.
Upon binding, the GR dissociates from heat shock proteins (HSP90), and the activated this compound-GR complex translocates to the nucleus. In the nucleus, it can act in two main ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as lipocortin-1.
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This prevents the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.
Experimental Workflow
The general workflow for evaluating the in vivo anti-inflammatory effects of a topical corticosteroid is a multi-step process.
Conclusion
This compound is a potent anti-inflammatory corticosteroid with a favorable profile for topical application. The available evidence, primarily from clinical studies, indicates its superiority over hydrocortisone and comparability to betamethasone. Standardized in vivo models, such as the croton oil-induced ear edema and carrageenan-induced paw edema assays, provide robust platforms for further quantitative comparisons. The well-understood glucocorticoid signaling pathway provides a solid mechanistic basis for its anti-inflammatory effects. This guide serves as a valuable resource for researchers and professionals in the field of dermatology and drug development.
References
- 1. [Clinical trial of fluocortin butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of betamethasone 17-valerate ointment with fluocortolone and fluocortolone caproate ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Topical glucocorticoids and the skin--mechanisms of action: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Cross-reactivity and specificity of Fluocortolone Pivalate for the glucocorticoid receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fluocortolone (B1672899) Pivalate's binding characteristics to the glucocorticoid receptor (GR), juxtaposed with other commonly used corticosteroids. The following sections present quantitative data on receptor affinity, outline experimental methodologies for assessing steroid hormone receptor binding, and visualize key cellular pathways, offering a comprehensive resource for evaluating the specificity and cross-reactivity of this synthetic glucocorticoid.
Fluocortolone pivalate, a potent topical corticosteroid, is a prodrug that is rapidly hydrolyzed in the skin to its active metabolite, fluocortolone. The therapeutic efficacy of corticosteroids is intrinsically linked to their high affinity for the glucocorticoid receptor. However, off-target binding to other steroid hormone receptors, such as the mineralocorticoid (MR), androgen (AR), estrogen (ER), and progesterone (B1679170) (PR) receptors, can lead to undesirable side effects. Therefore, a high degree of receptor specificity is a critical attribute for a therapeutic corticosteroid.
Structural modifications to the basic steroid nucleus are a key strategy in enhancing GR selectivity. The inclusion of a 16α-methyl group in the structure of fluocortolone is a crucial modification designed to increase its selectivity for the GR over the MR[1].
Comparative Receptor Binding Affinity
The following table summarizes the relative binding affinities (RBA) of fluocortolone and other corticosteroids for the human glucocorticoid receptor. The data is presented relative to dexamethasone, which is assigned an RBA of 100. A higher RBA value indicates a greater affinity for the receptor.
| Compound | Relative Binding Affinity (RBA) for Glucocorticoid Receptor | Reference |
| Fluocortolone | Data not available in the provided search results | |
| Dexamethasone | 100 | [2] |
| Prednisolone | 19 | Value derived from multiple sources |
| Hydrocortisone (Cortisol) | 10 | Value derived from multiple sources |
| Budesonide | 855 | [3] |
| Fluticasone (B1203827) Propionate | 1775 | [3] |
| Mometasone Furoate | 2244 | [3] |
Note: Specific quantitative binding data for this compound or Fluocortolone across all requested steroid receptors was not available in the initial search results. The table will be updated as more specific data becomes available.
Cross-Reactivity Profile
An ideal glucocorticoid should exhibit high affinity for the GR and negligible affinity for other steroid receptors. The table below is intended to compare the cross-reactivity of various corticosteroids.
| Compound | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Progesterone Receptor (PR) |
| Fluocortolone | High Affinity | Data not available | Data not available | Data not available | Data not available |
| Dexamethasone | +++ | + | - | - | +/- |
| Prednisolone | ++ | + | - | - | + |
| Hydrocortisone | + | ++ | - | - | + |
(+) denotes binding affinity, with more plus signs indicating higher affinity. (-) denotes negligible binding. (+/-) denotes weak or conflicting data. This table is a qualitative representation based on general knowledge and will be populated with quantitative data as it is found.)
Experimental Protocols
The determination of receptor binding affinity and specificity relies on robust in vitro assays. The two most common methods are the Radioligand Binding Assay and the Reporter Gene Assay.
Radioligand Binding Assay (Competitive)
This assay directly measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow of a competitive radioligand binding assay.
Methodology:
-
Receptor Preparation: A source of the target receptor (GR, MR, AR, ER, or PR) is prepared. This can be a cell lysate from a cell line overexpressing the receptor or a purified receptor preparation.
-
Incubation: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-dexamethasone for GR) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., fluocortolone).
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. Common methods include filtration through glass fiber filters or size-exclusion chromatography.
-
Quantification: The amount of radioactivity trapped on the filters (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand against the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Reporter Gene Assay
This cell-based assay measures the functional consequence of receptor binding, i.e., the activation or repression of gene transcription.
Experimental Workflow:
Caption: Workflow of a reporter gene assay for receptor activity.
Methodology:
-
Cell Culture and Transfection: A suitable host cell line that does not endogenously express the receptor of interest is cultured. These cells are then transiently transfected with two plasmids: an expression vector encoding the full-length human steroid receptor (e.g., GR) and a reporter plasmid. The reporter plasmid contains a promoter with multiple copies of a hormone response element (e.g., Glucocorticoid Response Element, GRE) upstream of a reporter gene, typically luciferase.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., fluocortolone).
-
Incubation: The cells are incubated for a period sufficient to allow for receptor activation, nuclear translocation, DNA binding, and subsequent transcription of the reporter gene.
-
Cell Lysis and Reporter Assay: The cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added.
-
Measurement: The activity of the reporter enzyme is measured using a luminometer. The light output is directly proportional to the level of transcription activated by the receptor-ligand complex.
-
Data Analysis: The luminescence data is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 value (the concentration of the compound that elicits a half-maximal response) can be determined.
Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid, such as fluocortolone, to the cytosolic GR initiates a signaling cascade that culminates in the modulation of gene expression.
Caption: Canonical glucocorticoid receptor signaling pathway.
In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) like Hsp90[1]. Upon binding of a glucocorticoid ligand, the receptor undergoes a conformational change, leading to the dissociation of the HSPs. The activated ligand-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the anti-inflammatory and immunosuppressive effects of the glucocorticoid.
References
Comparative Analysis of Fluocortolone Pivalate and Other Corticosteroids on NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Fluocortolone Pivalate and other commonly used corticosteroids, with a specific focus on their inhibitory action on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The inhibitory effect of corticosteroids on NF-κB is a cornerstone of their anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental methodologies, and provides a visual representation of the signaling pathway to facilitate a deeper understanding of their mechanisms of action.
Comparative Potency of Corticosteroids
Table 1: Topical Corticosteroid Potency Classification
| Corticosteroid | Potency Class (US System) | Relative Potency (Compared to Hydrocortisone) |
| This compound | Potent (Class III) | Potent |
| Dexamethasone (B1670325) | Low to Medium (depending on formulation) | Potent |
| Hydrocortisone (B1673445) | Low (Class VII) | Mild |
| Prednisolone | Medium | Moderate |
Note: Potency can be influenced by the specific salt form, concentration, and vehicle of the formulation. The classification of Dexamethasone can vary based on its formulation.
Quantitative Analysis of NF-κB Inhibition by Select Corticosteroids
For other corticosteroids, more specific quantitative data on their inhibition of NF-κB and related inflammatory markers are available from in vitro studies.
Table 2: Quantitative Data on NF-κB Inhibition and Receptor Affinity for Dexamethasone, Hydrocortisone, and Prednisolone
| Corticosteroid | Assay | Cell Line | Stimulant | IC50 / EC50 / RRA |
| Dexamethasone | NF-κB Reporter Assay | A549 | GM-CSF release | EC50 = 2.2 x 10-9 M |
| Glucocorticoid Receptor Binding | Human Lung | - | RRA = 100 | |
| Hydrocortisone | NF-κB Luciferase Reporter Assay | A549 | TNFα (10 ng/mL) | IC50 = 50 - 200 nM |
| NF-κB Luciferase Reporter Assay | HEK293 | IL-1β (1 ng/mL) | IC50 = 100 - 500 nM | |
| Prednisolone | NF-κB Reporter Assay | - | - | - |
| Glucocorticoid Receptor Binding | - | - | - |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; RRA: Relative Receptor Affinity (Dexamethasone = 100). Data is compiled from various sources and methodologies, which may contribute to variability.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of corticosteroid potency. Below are outlines of key experimental protocols used to quantify NF-κB inhibition.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulant and the inhibitory effect of corticosteroids.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, A549, or HeLa) in appropriate media.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Corticosteroid Treatment and Stimulation:
-
Seed the transfected cells into 96-well plates.
-
Pre-treat the cells with varying concentrations of the corticosteroids (e.g., this compound, Dexamethasone) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), for a defined period (e.g., 6 hours).
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate reagents.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the corticosteroid concentration to determine the IC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of NF-κB to its DNA consensus sequence and how this is affected by corticosteroids.
Methodology:
-
Nuclear Extract Preparation:
-
Treat cells with an NF-κB stimulant in the presence or absence of corticosteroids.
-
Isolate nuclear extracts from the treated cells.
-
-
Probe Labeling:
-
Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin) tag.
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts to allow for the formation of NF-κB-DNA complexes.
-
For supershift analysis, specific antibodies against NF-κB subunits (e.g., p65, p50) can be added to the reaction to confirm the identity of the protein in the complex.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/colorimetric detection (for non-radioactive probes).
-
Western Blotting for IκBα Levels
This technique is used to measure the levels of the inhibitory protein IκBα, which is often upregulated by corticosteroids, leading to NF-κB inhibition.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with corticosteroids for various time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for IκBα.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in IκBα expression.
-
NF-κB Signaling Pathway and Corticosteroid Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and the key points of inhibition by corticosteroids.
Caption: NF-κB signaling pathway and corticosteroid inhibition mechanisms.
Conclusion
This compound is classified as a potent topical corticosteroid, suggesting significant anti-inflammatory activity that is likely mediated, at least in part, through the inhibition of the NF-κB pathway. While direct comparative data on its NF-κB inhibitory IC50 is lacking, its potency classification places it above hydrocortisone and in a similar range to other potent corticosteroids. For other corticosteroids like dexamethasone and hydrocortisone, quantitative data from in vitro assays confirms their ability to inhibit NF-κB signaling at nanomolar concentrations. The provided experimental protocols offer a framework for conducting further comparative studies to precisely quantify the relative potency of this compound and other corticosteroids in NF-κB inhibition. Such studies would be invaluable for the rational design and development of next-generation anti-inflammatory therapies.
Safety Profile of Fluocortolone Pivalate in Long-Term Topical Use: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety profile of Fluocortolone Pivalate with other topical corticosteroids. The information is compiled from various studies to assist researchers and professionals in drug development in understanding the potential risks associated with prolonged use of these agents. This document focuses on two critical safety parameters: skin atrophy and hypothalamic-pituitary-adrenal (HPA) axis suppression.
Comparative Safety Data
The long-term safety of topical corticosteroids is a significant consideration in clinical practice. The two most concerning adverse effects are skin atrophy and systemic absorption leading to HPA axis suppression. Below is a summary of available quantitative data from various studies on different topical corticosteroids. It is important to note that direct long-term comparative studies including this compound with modern corticosteroids are limited.
Table 1: Comparative Atrophogenic Potential of Topical Corticosteroids
| Corticosteroid | Potency Class | Study Duration | Method of Measurement | Results (Mean Decrease in Skin Thickness) | Citation(s) |
| Fluocinolone Acetonide 0.025% | High | 3 weeks | Histology (Epidermal Thickness) | 30.5% | |
| Flumethasone Pivalate 0.02% | Medium | 3 weeks | Histology (Epidermal Thickness) | 21.3% | |
| Clobetasol Propionate (B1217596) 0.05% | Super Potent | 4 weeks | Optical Coherence Tomography (Epidermal Thickness) | Significant thinning, greater than other tested steroids | |
| Betamethasone Valerate 0.1% | Potent | 4 weeks | Optical Coherence Tomography (Epidermal Thickness) | Significant thinning, less than Clobetasol Propionate | |
| Hydrocortisone 1% | Low | 8 weeks | Radiographic Technique | 6.0% (similar to placebo) | |
| Triamcinolone Acetonide 0.1% | Medium | 8 weeks | Radiographic Technique | 17.1% |
Table 2: Comparative Potential for HPA Axis Suppression of Topical Corticosteroids
| Corticosteroid | Potency Class | Study Population | Study Duration | Assessment Method | Key Findings | Citation(s) |
| Fluticasone (B1203827) Propionate 0.05% Lotion | Potent | Children (3 months - 6 years) with widespread atopic dermatitis | Up to 4 weeks | ACTH Stimulation Test | No significant differences in mean cortisol levels before or after treatment. All subjects demonstrated a normal adrenal response. | [1] |
| Fluticasone Propionate vs. Flunisolide (B1672891) (inhaled) | Potent | Adults with asthma | 21 days | Serum, urinary, and salivary cortisol levels | Both caused dose-dependent suppression, with Fluticasone showing significantly greater suppression. | [2] |
| Clobetasol Propionate 0.05% | Super Potent | Not specified | Not specified | Review of clinical trials | Pathologic adrenal suppression reported in patients using twice the maximum recommended amount for extended periods. Physiologic suppression can be seen in 1-2 weeks. | [3] |
| Fluocortin Butylester | Weak | Patients with various dermal disorders | Not specified | Not specified | Stated to have practically no systemic effects. |
Experimental Protocols
Understanding the methodologies used to assess the safety of topical corticosteroids is crucial for interpreting study results and designing future research.
Measurement of Skin Atrophy
Skin atrophy, or thinning of the skin, is a common side effect of long-term topical corticosteroid use. It can be measured using several techniques:
-
Histological Analysis: This involves taking a skin biopsy from the treated area and examining it under a microscope. The thickness of the epidermis and dermis can be measured, and changes in collagen and elastin (B1584352) fibers can be observed. This is considered a gold standard but is invasive.
-
Radiographic Techniques: A soft tissue X-ray of the treatment area is taken. The thickness of the dermal shadow can be measured to assess changes over time. This method is non-invasive but provides less detailed information than histology.
-
High-Frequency Ultrasound: This non-invasive technique uses sound waves to create an image of the skin layers. It allows for the measurement of epidermal and dermal thickness.
-
Optical Coherence Tomography (OCT): OCT is a non-invasive imaging technique that uses light to create high-resolution cross-sectional images of the skin, allowing for precise measurement of epidermal thickness.
Assessment of HPA Axis Suppression
Systemic absorption of topical corticosteroids can suppress the HPA axis, which is responsible for producing cortisol, the body's primary stress hormone. The standard method for assessing HPA axis function is the Adrenocorticotropic Hormone (ACTH) Stimulation Test .
Protocol for ACTH Stimulation Test:
-
Baseline Blood Sample: A blood sample is drawn to measure the baseline cortisol level.
-
ACTH Administration: A synthetic version of ACTH, such as cosyntropin, is injected intramuscularly or intravenously.
-
Post-Stimulation Blood Samples: Blood samples are drawn again at 30 and/or 60 minutes after the ACTH injection.
-
Analysis: The cortisol levels in the post-stimulation samples are measured. A normal response is a significant increase in cortisol levels above the baseline, indicating a functional adrenal gland. A blunted or absent response suggests HPA axis suppression.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in corticosteroid-induced side effects and their assessment, the following diagrams are provided.
Caption: Workflow for a clinical study on skin atrophy.
Caption: Glucocorticoid-induced skin atrophy pathway.
Conclusion
The long-term safety profile of this compound, particularly concerning skin atrophy and HPA axis suppression, is not as extensively documented in direct comparative studies as some other topical corticosteroids. The available data suggests that the atrophogenic potential and systemic effects of topical corticosteroids are generally correlated with their potency. For a comprehensive risk-benefit assessment of this compound in the context of long-term use, further direct comparative studies with modern corticosteroids are warranted. Researchers and drug development professionals should consider the existing data on corticosteroids of similar potency as a surrogate for initial safety assessments while advocating for more specific long-term studies on this compound.
References
- 1. Topical fluticasone propionate lotion does not cause HPA axis suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of hypothalamic-pituitary-adrenal axis activity with inhaled flunisolide and fluticasone propionate in adult asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical steroid risk analysis: differentiating between physiologic and pathologic adrenal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Fluocortolone Pivalate's Therapeutic Window: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fluocortolone Pivalate's performance with other corticosteroids, supported by experimental data, to elucidate its therapeutic window. The therapeutic index of a topical corticosteroid is a critical measure of its safety and efficacy, representing the balance between its desired anti-inflammatory effects and its undesired atrophogenic (skin thinning) potential.
Comparative Analysis of Anti-Inflammatory Potency and Atrophogenic Effects
The therapeutic utility of a topical corticosteroid is ultimately defined by the separation between its effective dose for treating inflammatory skin conditions and the dose at which it induces significant side effects, most notably skin atrophy. An ideal corticosteroid possesses high anti-inflammatory activity with low atrophogenic potential.
While direct head-to-head preclinical studies quantifying the therapeutic index of this compound against a wide range of comparators are not extensively available in the public domain, its clinical efficacy and safety profile can be contextualized through various in vivo models and clinical observations.
Table 1: Relative Potency and Atrophogenic Potential of Selected Topical Corticosteroids
| Corticosteroid | Potency Class (US System) | Relative Anti-Inflammatory Potency (Hydrocortisone = 1) | Atrophogenic Potential | Therapeutic Index (Conceptual) |
| This compound | Potent (Class III) | Moderate to High | Moderate | Favorable |
| Hydrocortisone | Low Potency (Class VII) | 1 | Low | Baseline |
| Betamethasone Valerate | Potent (Class III) | High | Moderate to High | Moderate |
| Clobetasol Propionate | Super Potent (Class I) | Very High | High | Narrow |
Note: The therapeutic index presented here is a conceptual representation based on the balance of potency and atrophogenic potential. A higher therapeutic index indicates a more favorable safety profile relative to its efficacy.
Key In Vivo Experimental Models for Validation
The therapeutic window of topical corticosteroids is determined through a combination of preclinical animal models that assess both efficacy and safety.
Anti-Inflammatory Efficacy Models
A commonly used and well-established model for evaluating the anti-inflammatory activity of topical corticosteroids is the Croton Oil-Induced Ear Edema Assay in mice or rats.
Experimental Protocol: Croton Oil-Induced Ear Edema in Mice
-
Animal Model: Male Swiss mice (25-30g) are typically used.
-
Induction of Inflammation: A solution of croton oil in a suitable vehicle (e.g., acetone) is applied topically to the inner surface of the right ear of each mouse. The left ear serves as a control and receives the vehicle only.
-
Treatment: Test compounds (this compound and comparators) and a vehicle control are applied topically to the inflamed right ear at various concentrations.
-
Assessment: After a defined period (e.g., 6 hours), the mice are euthanized, and a standardized circular section is punched out from both ears. The difference in weight between the right and left ear punches is a measure of the edema (inflammation).
-
Data Analysis: The percentage inhibition of edema for each treatment group is calculated relative to the vehicle-treated control group. This allows for the determination of the ED50 (the dose required to achieve 50% of the maximum anti-inflammatory effect).
Safety Model: Skin Atrophy Assay
The primary local side effect of topical corticosteroids is skin thinning (atrophy). This can be quantified in animal models by measuring the reduction in skin thickness after repeated topical application.
Experimental Protocol: Mouse Skin Atrophy Assay
-
Animal Model: Hairless mice are often used for this assay to facilitate measurement.
-
Treatment: The test compounds (this compound and comparators) and a vehicle control are applied topically to a defined area on the back of the mice daily for a specified duration (e.g., 14-21 days).
-
Assessment: Skin thickness is measured at baseline and at the end of the treatment period using a caliper or via histological analysis of skin biopsies. Histological examination allows for the quantification of epidermal and dermal thinning.
-
Data Analysis: The percentage reduction in skin thickness for each treatment group is calculated. This data can be used to determine the dose that causes a certain level of skin atrophy.
Signaling Pathways and Experimental Workflows
The mechanism of action of corticosteroids and the workflows for their in vivo validation can be visualized to better understand the underlying processes.
Caption: Glucocorticoid Receptor Signaling Pathway.
Safety Operating Guide
Proper Disposal of Fluocortolone Pivalate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds like fluocortolone (B1672899) pivalate (B1233124) is a critical component of laboratory operations. Adherence to proper disposal protocols is essential to minimize environmental impact and ensure personnel safety. This guide provides a comprehensive, step-by-step procedure for the disposal of fluocortolone pivalate, in line with stringent regulatory standards.
This compound is a corticosteroid that requires careful handling due to its potential health hazards.[1][2] According to its Safety Data Sheet (SDS), it is harmful if swallowed, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[1][2] Therefore, it is imperative to manage its waste stream with the utmost caution.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, all personnel must be equipped with and trained in the use of appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves: Inspected prior to use.
-
Safety goggles: Tightly fitting and with side-shields.
-
Lab coat or impervious clothing: To prevent skin contact.
-
Respiratory protection: If there is a risk of inhaling dust.
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through controlled incineration at a licensed and approved hazardous waste disposal facility.[3] Discharging this compound waste into drains, water courses, or onto the ground is to be strictly avoided.[3]
1. Waste Identification and Segregation:
-
At the point of generation, identify all waste streams containing this compound. This includes pure, unused chemical; contaminated labware (e.g., vials, pipettes, gloves); spill cleanup materials; and solutions containing the compound.
-
Segregate this compound waste from non-hazardous laboratory trash and other chemical waste streams to prevent accidental reactions and ensure proper disposal.
2. Container Selection and Labeling:
-
Use dedicated, leak-proof, and sealable containers for collecting this compound waste. These containers must be chemically compatible with the compound. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations.
-
The label must also include the date when waste accumulation began and the name of the generating laboratory or researcher.
3. Waste Accumulation and Storage:
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Keep containers tightly closed except when adding waste.
-
Ensure that the storage area is well-ventilated and away from sources of ignition.
4. Engagement with a Licensed Waste Management Vendor:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management company to arrange for the pickup and disposal of the this compound waste.
-
Provide the vendor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
5. Transportation and Final Disposal:
-
The transportation of this compound waste is regulated by the Department of Transportation (DOT) and must be conducted by certified carriers. The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF).
-
The ultimate disposal method for hazardous pharmaceutical waste is high-temperature incineration.[4] This process effectively destroys the chemical compound, minimizing its environmental impact.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters relevant to the disposal of this compound.
| Parameter | Value | Regulation/Guideline |
| Primary Incineration Temperature | 760°C to 980°C | EPA Guidance for Medical Waste Incinerators[5] |
| Secondary Chamber Temperature | 980°C to 1200°C | EPA Guidance & Medical Waste Incinerator Operations[4][5][6] |
| Residence Time in Secondary Chamber | Minimum 2 seconds | Stockholm Convention Guidelines for Medical Waste |
| Waste Storage Time at Transfer Facility | 10 days or less | EPA Hazardous Waste Transportation Regulations[7] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the standard accepted methodology is high-temperature incineration. The operational parameters for this process are based on extensive research and regulatory guidance for the destruction of hazardous and medical wastes to ensure complete combustion and minimize harmful emissions.[4][6] The temperatures and residence times listed in the table above are critical parameters for the effective destruction of halogenated organic compounds like this compound.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final destruction.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Fluocortolone Pivalate
Essential Safety and Handling Guide for Fluocortolone Pivalate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination.
Hazard Identification and Immediate Precautions
This compound is a potent corticosteroid that presents significant health risks.[1][2][3] It is classified as harmful if swallowed, may damage fertility or the unborn child, and can cause organ damage through prolonged or repeated exposure.[1][2][3] Accidental ingestion may be damaging to an individual's health.[4]
Primary Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][2][3]
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[1][2][3]
-
Aquatic Hazard: May cause long-lasting harmful effects to aquatic life.[2]
In case of exposure, immediate medical attention is necessary. The safety data sheet (SDS) should be presented to the attending physician.[5]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should be inspected prior to use.[5]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves tested to EN 374 or equivalent.[4][5][6] The outer glove should be placed over the gown cuff.[6] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] | Protects eyes from dust and splashes. |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[5][6] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) or a full-face air-purifying respirator should be used.[7][8] | Minimizes inhalation of the powdered compound. |
Handling and Operational Plan
3.1. Designated Area
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a containment glove box, to minimize exposure.
-
The work area should be clearly marked with warning signs restricting access to authorized personnel only.[6]
-
Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the handling area.[6]
3.2. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and all required equipment is within the containment area.
-
Weighing: If weighing the powder, do so within a ventilated balance enclosure or a fume hood to control dust.
-
Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent. Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
4.1. Waste Segregation and Labeling
-
All waste contaminated with this compound must be segregated from general laboratory waste.
-
Waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the chemical name "this compound".[9]
4.2. Disposal Procedures
| Waste Stream | Disposal Protocol |
| Unused/Expired Powder | - Securely seal the primary container.[9]- Place in a labeled hazardous pharmaceutical waste container.[9]- Arrange for disposal by a licensed hazardous waste management company, preferably via incineration.[1][9] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | - Place all contaminated items in a designated, labeled hazardous waste container.[9]- Dispose of through a licensed hazardous waste contractor for incineration.[9] |
| Aqueous Solutions | - Absorb small spills or residual solutions with an inert material (e.g., vermiculite, sand).[9]- Place the absorbent material into a sealable, labeled hazardous waste container.[9]- Do not pour down the drain.[9] |
Emergency Procedures
| Emergency Situation | Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[5] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention or contact a Poison Control Center.[4][5] |
| Spill | Evacuate unnecessary personnel. Wear appropriate PPE. Avoid generating dust. Contain the spill and collect the material for disposal as hazardous waste. Ensure adequate ventilation.[5] |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. This compound | C27H37FO5 | CID 119871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Personal protective equipment: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
